molecular formula C10H9N3O2 B1311761 2-Methyl-1-(4-nitrophenyl)-1H-imidazole CAS No. 73225-15-7

2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Cat. No.: B1311761
CAS No.: 73225-15-7
M. Wt: 203.2 g/mol
InChI Key: GSDHPOQTEXEBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-nitrophenyl)-1H-imidazole is a high-purity, synthetic imidazole derivative designed for advanced chemical and pharmacological research. The imidazole ring is a fundamental scaffold in medicinal chemistry, known for its versatile biological activities and presence in numerous therapeutic agents . Its amphoteric nature, acting as both an acid and a base, significantly influences its reactivity and interaction with biological targets, making it an invaluable synthon in drug discovery . This specific compound features a methyl substituent and a 4-nitrophenyl group, structural motifs that are frequently explored to fine-tune the electronic characteristics and donor strengths of the imidazole core, thereby modulating its physicochemical properties and research applications . This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers value this chemical for its potential in antimicrobial studies, as structurally similar nitro-imidazole compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi . It serves as a key intermediate in organic synthesis and coordination chemistry, where it can act as a ligand to form complexes with metals, useful for developing new materials with specialized electronic properties . Furthermore, its well-defined structure makes it an excellent model compound for mechanistic studies, including investigations into structure-activity relationships (SAR), tautomerism, and excited-state intramolecular proton transfer (ESIPT), providing critical insights for the design of novel bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDHPOQTEXEBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434141
Record name 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73225-15-7
Record name 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole (CAS No: 73225-15-7). The document collates available physicochemical data, provides a representative experimental protocol for its synthesis, and explores the potential biological activities based on the broader class of nitroimidazole compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of oncology and infectious diseases.

Chemical Properties

This compound is a nitroaromatic heterocyclic compound. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences its chemical reactivity and biological activity. The imidazole ring, a common scaffold in medicinal chemistry, provides a versatile platform for structural modification.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that some of these data are predicted values from computational models.

PropertyValueSource
CAS Number 73225-15-7[1]
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.2 g/mol [1]
Melting Point 138-139 °C[1]
Boiling Point (Predicted) 396.5 ± 44.0 °C[1]
Density (Predicted) 1.29 ± 0.1 g/cm³[1]
pKa (Predicted) 6.17 ± 0.10[1]
Spectral Data
  • ¹H NMR: Resonances corresponding to the protons on the imidazole and nitrophenyl rings, as well as a singlet for the methyl group.

  • ¹³C NMR: Signals for the carbon atoms of the imidazole and nitrophenyl rings, including the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general and widely applicable method for its preparation is the N-arylation of 2-methylimidazole with a suitable nitrophenylating agent, such as 1-fluoro-4-nitrobenzene. This reaction typically proceeds via nucleophilic aromatic substitution.

Representative Experimental Protocol: N-Arylation of 2-Methylimidazole

This protocol is a representative procedure for the synthesis of N-aryl imidazoles and can be adapted for the synthesis of this compound.

Materials:

  • 2-Methylimidazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylimidazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Workflow for N-Arylation of 2-Methylimidazole

G Workflow for N-Arylation of 2-Methylimidazole A 1. Dissolve 2-Methylimidazole in DMF B 2. Add K2CO3 A->B C 3. Add 1-Fluoro-4-nitrobenzene B->C D 4. Heat and Monitor by TLC C->D E 5. Work-up: - Quench with water - Extract with Ethyl Acetate D->E F 6. Purification: - Column Chromatography or - Recrystallization E->F G Product: 2-Methyl-1-(4-nitrophenyl) -1H-imidazole F->G

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Specific biological studies on this compound are limited in the public domain. However, the broader class of nitroimidazole compounds is well-known for its significant biological activities, particularly as antimicrobial and anticancer agents. The biological effects of these compounds are largely attributed to the bioreductive activation of the nitro group.

General Mechanism of Action of Nitroimidazoles

The prevailing mechanism of action for nitroimidazoles involves the reduction of the nitro group under hypoxic (low oxygen) conditions, which are characteristic of the microenvironments of many solid tumors and anaerobic bacteria. This reduction is catalyzed by nitroreductase enzymes, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Bioreductive Activation of Nitroimidazoles

G Bioreductive Activation of Nitroimidazoles cluster_0 Hypoxic Environment A Nitroimidazole (Prodrug) C Reactive Nitro Intermediates (e.g., Nitro Radical Anion) A->C + e- B Nitroreductase (Enzyme) B->C D Damage to Cellular Macromolecules (DNA, Proteins, etc.) C->D E Cell Death D->E

Caption: The general pathway for the bioreductive activation of nitroimidazole prodrugs.

Potential as Anticancer Agents

Nitroimidazole derivatives have been investigated for their potential as anticancer agents, primarily due to their selective toxicity towards hypoxic tumor cells. Studies on related imidazole-based compounds suggest several potential mechanisms of anticancer activity that could be relevant for this compound. These include:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR): Some imidazole derivatives have been shown to inhibit EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.

  • Induction of Apoptosis: Imidazole compounds can trigger programmed cell death (apoptosis) through various signaling pathways, often involving the activation of caspases.

  • Induction of Autophagy: Some studies have shown that imidazole derivatives can induce autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.

  • Inhibition of Topoisomerase I: Certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and repair.

Potential Anticancer Mechanisms of Imidazole Derivatives

G Potential Anticancer Mechanisms cluster_0 Cellular Targets & Pathways A Imidazole Derivative B EGFR Inhibition A->B C Topoisomerase I Inhibition A->C D Induction of Apoptosis A->D E Induction of Autophagy A->E F Cancer Cell Death B->F C->F D->F E->F

Caption: Potential signaling pathways targeted by imidazole-based anticancer agents.

Potential as Antimicrobial Agents

The antimicrobial activity of nitroimidazoles is well-established, with metronidazole being a prominent example. The mechanism of action against anaerobic bacteria and certain protozoa is also based on the reductive activation of the nitro group. The resulting reactive intermediates are cytotoxic and lead to the death of the microorganism.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its structural features, which are common to a class of biologically active molecules. While specific experimental data for this compound are not extensively available, this guide provides a solid foundation of its known physicochemical properties and a framework for its synthesis. The discussion of the general biological activities and mechanisms of action of nitroimidazoles offers valuable insights for researchers exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. The document outlines a probable synthetic pathway, detailed experimental protocols, and expected analytical data, compiled from established methodologies for the N-arylation of imidazole derivatives.

Introduction

This compound belongs to the class of nitroaromatic imidazole derivatives. These compounds are of significant interest due to their potential biological activities, often stemming from the presence of the nitroimidazole core, which is a key pharmacophore in several antimicrobial and anticancer agents. The synthesis of asymmetrically substituted imidazoles is a crucial step in the development of new therapeutic agents and functional materials. This guide focuses on a robust and widely applicable method for the preparation of the title compound.

Proposed Synthesis Pathway: N-Arylation

The most direct and common method for the synthesis of this compound is the N-arylation of 2-methylimidazole with a suitable 4-nitrophenyl halide. This can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The Ullmann-type coupling is a well-established method for forming C-N bonds between aryl halides and nitrogen-containing heterocycles.

The proposed reaction involves the coupling of 2-methylimidazole with 1-iodo-4-nitrobenzene in the presence of a copper(I) catalyst, a ligand, and a base. The electron-withdrawing nitro group on the phenyl ring activates the aryl halide, making it more susceptible to nucleophilic attack by the imidazole nitrogen.

Synthesis_Pathway reagent1 2-Methylimidazole conditions CuI, Ligand Base, Solvent Heat reagent1->conditions reagent2 1-Iodo-4-nitrobenzene reagent2->conditions product This compound conditions->product Ullmann Condensation

Figure 1: Proposed synthesis pathway for this compound via Ullmann condensation.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the expected product. The yield is an estimate based on similar reactions reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
2-MethylimidazoleC₄H₆N₂82.10White solid142-145-
1-Iodo-4-nitrobenzeneC₆H₄INO₂249.01Yellow solid171-174-
This compoundC₁₀H₉N₃O₂203.19SolidNot reported70-90

Experimental Protocol

This protocol is a generalized procedure based on established Ullmann-type N-arylation reactions of imidazoles. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve the best results.

Materials:

  • 2-Methylimidazole

  • 1-Iodo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methylimidazole (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-methylimidazole).

  • Reaction: Stir the mixture at a temperature between 110-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Experimental_Workflow A 1. Combine Reactants, Catalyst, Ligand, and Base B 2. Add Anhydrous Solvent (DMF or DMSO) A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Perform Aqueous Work-up D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product H->I

Figure 2: General experimental workflow for the synthesis of this compound.

Expected Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are expected spectral data based on the analysis of similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons (CH₃ ) on the imidazole ring, expected around δ 2.4-2.6 ppm.

    • Two doublets for the protons on the imidazole ring (H-4 and H-5), expected in the range of δ 7.0-8.0 ppm.

    • Two doublets corresponding to the four aromatic protons of the 4-nitrophenyl group, exhibiting an AA'BB' system. The protons ortho to the nitro group are expected to be downfield (around δ 8.2-8.4 ppm) compared to the protons meta to the nitro group (around δ 7.6-7.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl carbon (C H₃) around δ 13-15 ppm.

    • Signals for the imidazole ring carbons (C-2, C-4, C-5) in the range of δ 120-150 ppm.

    • Signals for the carbons of the 4-nitrophenyl ring, with the carbon attached to the nitro group being the most deshielded.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C=N and C=C stretching vibrations of the imidazole and aromatic rings in the region of 1400-1600 cm⁻¹.

    • C-H stretching vibrations of the aromatic and methyl groups around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (203.19 g/mol ).

Safety Considerations

  • Nitroaromatic compounds can be toxic and potentially explosive, especially when heated. Handle with care and avoid excessive heat.

  • Organic solvents like DMF and DMSO are harmful. Use them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper salts are toxic. Avoid inhalation and skin contact.

  • Bases like potassium carbonate and cesium carbonate are irritants. Handle with care.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

2-Methyl-1-(4-nitrophenyl)-1H-imidazole mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that 2-Methyl-1-(4-nitrophenyl)-1H-imidazole is primarily recognized for its activity as a cytochrome P450 (CYP) inhibitor , with a particular focus on its role in modulating the metabolism of various compounds. Its mechanism of action is centered on its interaction with the heme iron of CYP enzymes, a characteristic shared by many imidazole-based compounds. This guide elucidates the core mechanism, supported by experimental data and protocols.

Core Mechanism of Action: Cytochrome P450 Inhibition

The primary mechanism of action for this compound involves the inhibition of cytochrome P450 enzymes. These enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs, toxins, and steroids.

The inhibitory action is achieved through the coordination of the unhindered nitrogen atom (N-3) of the imidazole ring to the ferric or ferrous heme iron of the CYP enzyme. This binding can be competitive, non-competitive, or uncompetitive, depending on the specific CYP isoform and the substrate . By binding to the active site, this compound can prevent the normal substrate from binding and being metabolized, thereby altering its pharmacokinetic and pharmacodynamic properties.

Signaling Pathway and Molecular Interactions

The interaction of this compound with CYP enzymes disrupts the normal metabolic pathway. The following diagram illustrates the general mechanism of CYP inhibition.

CYP_Inhibition_Pathway cluster_0 Normal CYP Catalytic Cycle cluster_1 Inhibitory Action Substrate Substrate (e.g., Drug) CYP_Fe3 CYP Enzyme (Fe³⁺) Substrate->CYP_Fe3 Binding CYP_Substrate_Complex CYP-Substrate Complex CYP_Fe3->CYP_Substrate_Complex Inhibitor_Complex CYP-Inhibitor Complex (Inactive) CYP_Fe3->Inhibitor_Complex Reduction_1 Reduction (e.g., by NADPH-CYP Reductase) CYP_Fe2_Substrate CYP (Fe²⁺)-Substrate O2_Binding O₂ Binding CYP_Fe2_O2_Substrate CYP (Fe²⁺)-O₂-Substrate Reduction_2 Second Electron Transfer Metabolite_Release Metabolite Release Metabolite_Release->CYP_Fe3 Regeneration Metabolite Oxidized Metabolite Metabolite_Release->Metabolite Inhibitor This compound Inhibitor->CYP_Fe3 Binding & Inhibition

Caption: General mechanism of Cytochrome P450 inhibition by this compound.

Quantitative Data on Inhibitory Activity

For context, related compounds are often evaluated against specific CYP isoforms. For instance, studies on other imidazole-based inhibitors might report data as follows (note: this is a representative table structure, as specific data for the target compound is limited).

CYP IsoformSubstrateIC₅₀ (µM)Inhibition Type
CYP3A4MidazolamData not availableNot determined
CYP2D6DextromethorphanData not availableNot determined
CYP2C9DiclofenacData not availableNot determined

Experimental Protocols

The determination of CYP inhibition by a compound like this compound typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes.

Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a test compound on major CYP isoforms.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

2. Experimental Workflow:

The following diagram illustrates the typical workflow for a CYP inhibition assay.

CYP_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Analysis cluster_3 Data Processing Prep_Buffer Prepare Buffer & Reagents Pre_Incubation Pre-incubate Enzyme with Test Compound/Control (optional) Prep_Buffer->Pre_Incubation Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Pre_Incubation Prep_Enzyme Prepare Enzyme/Microsome Suspension Prep_Enzyme->Pre_Incubation Initiate_Reaction Add Substrate & NADPH Regenerating System to Initiate Reaction Pre_Incubation->Initiate_Reaction Incubate Incubate at 37°C for a Specified Time Initiate_Reaction->Incubate Terminate Terminate Reaction (e.g., with cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify Metabolite Formation Analyze->Quantify Calculate Calculate % Inhibition Quantify->Calculate Determine_IC50 Determine IC₅₀ Value Calculate->Determine_IC50

Caption: Standard experimental workflow for an in vitro Cytochrome P450 inhibition assay.

3. Procedure:

  • A pre-incubation mixture is prepared containing buffer, human liver microsomes, and various concentrations of this compound (or control inhibitor/vehicle).

  • The mixture is pre-warmed to 37°C.

  • The reaction is initiated by adding the specific CYP substrate and the NADPH regenerating system.

  • The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at 37°C with shaking.

  • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • The samples are centrifuged to precipitate the protein.

  • The supernatant is transferred for analysis.

4. Data Analysis:

  • The formation of the specific metabolite is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Conclusion

The mechanism of action of this compound is characterized by its ability to inhibit cytochrome P450 enzymes through direct interaction with the heme iron in the enzyme's active site. This inhibitory profile suggests its potential use as a research tool for studying drug metabolism or as a basis for designing new therapeutic agents that modulate CYP activity. Further studies are required to fully characterize its inhibitory potency and selectivity against a broad panel of CYP isoforms and to understand its potential for drug-drug interactions.

Spectroscopic and Synthetic Profile of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes predicted spectroscopic data based on the analysis of its constituent chemical moieties and analogous structures. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the characterization of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d2HH-3', H-5' (aromatic protons ortho to -NO₂)
~7.60d2HH-2', H-6' (aromatic protons meta to -NO₂)
~7.10d1HH-5 (imidazole ring proton)
~6.95d1HH-4 (imidazole ring proton)
~2.50s3H-CH₃ (methyl group protons)

Note: Coupling constants (J) for the aromatic protons are expected to be in the range of 8-9 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~148.0C-4' (aromatic carbon bearing -NO₂)
~145.0C-2 (imidazole ring carbon)
~142.0C-1' (aromatic carbon attached to imidazole)
~128.0C-5 (imidazole ring carbon)
~125.0C-3', C-5' (aromatic carbons)
~122.0C-2', C-6' (aromatic carbons)
~119.0C-4 (imidazole ring carbon)
~14.0-CH₃ (methyl group carbon)
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3150MediumC-H stretch (aromatic and imidazole)
~2950-3000WeakC-H stretch (methyl)
~1590-1610StrongC=C stretch (aromatic ring)
~1510-1530StrongN-O asymmetric stretch (nitro group)
~1450-1490MediumC=N stretch (imidazole ring)
~1340-1360StrongN-O symmetric stretch (nitro group)
~850-870StrongC-H out-of-plane bend (para-disubstituted benzene)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~203.07[M]⁺ (Molecular ion)
~157.08[M - NO₂]⁺
~130.07[M - NO₂ - HCN]⁺
~82.06[C₄H₆N₂]⁺ (Methylimidazole fragment)

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis of this compound and the subsequent spectroscopic analysis.

Synthesis Protocol: N-Arylation of 2-Methylimidazole

A common and effective method for the synthesis of N-aryl imidazoles is the Ullmann condensation.

Materials:

  • 2-Methylimidazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet.

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: 2-Methylimidazole 1-Fluoro-4-nitrobenzene reaction Ullmann Condensation (K₂CO₃, DMF, 100-120°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Methyl-1-(4-nitrophenyl) -1H-imidazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and Spectroscopic Workflow.

The Ascendant Therapeutic Potential of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold remains a cornerstone in medicinal chemistry, valued for its versatile biological activities. Within this broad class, derivatives of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole have emerged as a focal point of research, demonstrating significant promise in the realms of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the initial synthesis of the core imidazole ring, followed by N-alkylation and subsequent functionalization.

A general synthetic approach begins with the reaction of a dicarbonyl compound with an aldehyde in the presence of ammonia or an ammonium salt, a classic method for imidazole synthesis. For the specific core structure of interest, modifications of the Debus-Radziszewski reaction can be employed.

One key synthetic route involves the N-alkylation of 2-methyl-4(5)-nitroimidazole with a substituted benzyl or alkyl halide. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to facilitate the reaction and improve yields. The regioselectivity of the N-alkylation is a critical aspect of the synthesis, with reaction conditions being optimized to favor the formation of the desired N1-substituted isomer.

Biological Activity: A Quantitative Overview

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antifungal, and antibacterial properties. The following tables summarize the available quantitative data from various studies, providing a comparative look at the potency of these compounds.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Reference
2-((4-Acetylphenyl)amino)-1-(4-nitrophenyl)ethan-1-oneU-87 (Glioblastoma)>50[1]
1-(4-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-oneU-87 (Glioblastoma)>50[1]
Imidazole-based EGFR Inhibitor (Compound 2c)MDA-MB-231 (Breast)Not specified[2][3]
Imidazole-based EGFR Inhibitor (Compound 2d)MDA-MB-231 (Breast)Not specified[2][3]
Imidazole-based EGFR Inhibitor (Compound 3c)MDA-MB-231 (Breast)1.98[2][3]
Imidazole-based EGFR Inhibitor (Compound 3c)T47D (Breast)2.54[2][3]
Imidazole-based EGFR Inhibitor (Compound 3c)MCF-7 (Breast)4.07[2][3]
Imidazole-based EGFR Inhibitor (Compound 3c)A549 (Lung)2.29[2][3]
Imidazole-based EGFR Inhibitor (Compound 3c)HT-29 (Colorectal)3.18[2][3]
Antimicrobial Activity

The antimicrobial efficacy of these compounds has been tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of antimicrobial potency.

Antibacterial Activity

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamideHelicobacter pylori (Metronidazole-Resistant)MIC50 = 8, MIC90 = 16[4]
4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamideHelicobacter pylori (Metronidazole-Resistant)MIC50 = 8, MIC90 = 16[4]
4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamideHelicobacter pylori (Metronidazole-Resistant)MIC50 = 8, MIC90 = 16[4]

Antifungal Activity

Compound/DerivativeFungal Strain% InhibitionReference
1-(4-methoxyphenyl-diphenylmethyl)-2-methyl-4-nitroimidazoleTrichophyton mentagrophytes, Microsporum gypseum> 75%[5][6]

Mechanistic Insights and Signaling Pathways

The biological effects of this compound derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer activity of these compounds, including:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[2][3] The inhibition of EGFR blocks downstream signaling pathways that promote cell growth, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Evidence suggests that some 2-nitroimidazole derivatives can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) under hypoxic conditions, which are characteristic of the tumor microenvironment.

Below are diagrammatic representations of these proposed mechanisms.

anticancer_mechanisms cluster_egfr EGFR Inhibition Pathway cluster_apoptosis Hypoxia-Induced Apoptosis Derivative 2-Methyl-1-(4-nitrophenyl) -1H-imidazole Derivative EGFR EGFR Derivative->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Nitro_Derivative Nitroimidazole Derivative Bioreduction Bioreductive Activation Nitro_Derivative->Bioreduction Hypoxia Hypoxia (Low Oxygen) Hypoxia->Bioreduction ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Apoptosis Apoptosis ROS->Apoptosis Induces

Figure 1: Proposed anticancer mechanisms of action.

Antimicrobial Mechanisms

The antimicrobial activity of nitroimidazole derivatives is well-established and is primarily linked to the bioreductive activation of the nitro group under the anaerobic or microaerophilic conditions often found in pathogenic microorganisms. This process generates reactive cytotoxic intermediates that can damage microbial DNA and other essential macromolecules, leading to cell death.

For antifungal activity, a key target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death.

antimicrobial_mechanisms cluster_antibacterial Antibacterial Mechanism cluster_antifungal Antifungal Mechanism Nitroimidazole Nitroimidazole Derivative Activation Reductive Activation Nitroimidazole->Activation Anaerobic Anaerobic/ Microaerophilic Conditions Anaerobic->Activation Radicals Cytotoxic Radicals Activation->Radicals DNA_Damage DNA Damage Radicals->DNA_Damage Imidazole_Derivative Imidazole Derivative CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Imidazole_Derivative->CYP51A1 Inhibits Ergosterol Ergosterol Biosynthesis CYP51A1->Ergosterol Essential for Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains

Figure 2: Proposed antimicrobial mechanisms of action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of these compounds.

General Synthesis of 1-Substituted-2-methyl-4-nitro-1H-imidazoles

This protocol describes a general method for the N-alkylation of 2-methyl-4(5)-nitroimidazole.

synthesis_workflow Start Start: 2-methyl-4(5)-nitroimidazole & Substituted Halide Reaction Reaction: - Base (e.g., K2CO3) - Phase Transfer Catalyst - Solvent (e.g., Acetonitrile) - Room Temperature Start->Reaction Workup Work-up: - Filtration - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Product Product: 1-Substituted-2-methyl -4-nitro-1H-imidazole Characterization->Product

References

The Therapeutic Potential of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the potential therapeutic applications of the compound 2-Methyl-1-(4-nitrophenyl)-1H-imidazole . Following a comprehensive review of available scientific literature, it must be reported that there is currently no specific research data available on the therapeutic applications, pharmacological properties, or biological activity of this particular molecule.

While the broader classes of imidazole and nitroimidazole derivatives have been the subject of extensive research and have yielded numerous compounds with significant therapeutic value, this compound itself appears to be an uninvestigated entity in the context of pharmacology and drug development.

The Promise of the Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic structure found in many biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Antifungal Agents: Imidazole-based drugs are mainstays in the treatment of fungal infections.

  • Antimicrobial Agents: Various imidazole derivatives exhibit potent activity against a range of bacteria and protozoa.

  • Anticancer Agents: The imidazole scaffold has been incorporated into numerous compounds investigated for their anti-proliferative and cytotoxic effects on cancer cells.

  • Anti-inflammatory and Analgesic Properties: Certain imidazole-containing compounds have shown promise in modulating inflammatory pathways.

The Role of the Nitro-Aromatic Group

The presence of a nitro-aromatic group, such as the 4-nitrophenyl substituent in the compound of interest, is also a well-established feature in medicinal chemistry. Nitro-aromatic compounds are known to be crucial for the mechanism of action of several classes of antimicrobial drugs. The nitro group can undergo bioreduction in hypoxic (low oxygen) environments, such as those found in certain tumors or anaerobic bacterial infections, leading to the formation of reactive species that can damage cellular macromolecules like DNA.

Future Research Directions

Given the established therapeutic potential of both the imidazole scaffold and the nitro-aromatic moiety, the logical framework for investigating the potential therapeutic applications of this compound would involve a systematic series of preclinical studies.

A hypothetical workflow for such an investigation is outlined below. This workflow represents a standard approach in early-stage drug discovery and is provided here for illustrative purposes, as no specific experimental data for this compound exists.

G cluster_0 Compound Synthesis and Characterization cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies synthesis Synthesis of This compound purification Purification and Structural Confirmation (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria, Fungi, Protozoa) purification->antimicrobial anticancer Anticancer Assays (Various Cancer Cell Lines) purification->anticancer cytotoxicity Cytotoxicity Assays (Normal Cell Lines) purification->cytotoxicity moa Elucidation of Mechanism of Action antimicrobial->moa anticancer->moa animal_models Efficacy in Animal Models (Infection, Cancer) moa->animal_models toxicology Preliminary Toxicology and Pharmacokinetics animal_models->toxicology

Caption: Hypothetical workflow for evaluating the therapeutic potential of a novel compound.

Conclusion

In Silico Modeling of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, belongs to this versatile class of molecules. The integration of a nitro group, a well-known pharmacophore, suggests its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.[4][5]

In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[6][7] Computational techniques such as molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow researchers to investigate molecular interactions, predict biological activity, and assess the pharmacokinetic profile of novel compounds before their synthesis, thereby saving significant time and resources.[8][9][10][11] This technical guide provides an in-depth overview of the in silico modeling of this compound and related derivatives, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in this field.

Data Presentation: Quantitative Insights from In Silico Analyses

The following tables summarize key quantitative data from in silico studies on various imidazole derivatives. This data provides a comparative baseline for researchers working on this compound.

Table 1: Molecular Docking and Binding Affinity Data

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
Imidazole-Thiazole Hybrid (5a)Epidermal Growth Factor Receptor (EGFR)--LYS 745[12]
Imidazole-Thiazole Hybrid (5c)Epidermal Growth Factor Receptor (EGFR)--LYS 745[12]
Imidazole-Thiazole Hybrid (5d)Epidermal Growth Factor Receptor (EGFR)--LEU 718, MET 793[12]
N-IPTZ(a)Cancer Target Receptor-7.23-ASP831[9]
N-IPTZ(b)Cancer Target Receptor-6.11-ASP831[9]
N-IPTZ(c)Cancer Target Receptor-5.93-ASP831[9]
Pilocarpine (PILO)Arginase (ARG)-6.6413.47 µMAsp158[13]
Epiisopiloturine (EPI)Arginase (ARG)-6.4817.71 µMAsp158[13]
Imidazole Derivative (N1)Target Protein---[14]
Imidazole Derivative (N2)Target Protein---[14]
Imidazole Derivative (N3)Target Protein---[14]
Piperazine-tagged Imidazole (7)HepG2 Cell Line-IC50: 5.6 ± 0.5 µM-[5]
Piperazine-tagged Imidazole (10)HepG2 Cell Line-IC50: 29.6 ± 7.6 µM-[5]
Piperazine-tagged Imidazole (7)MCF-7 Cell Line-IC50: 32.1 ± 5.6 µM-[5]
Piperazine-tagged Imidazole (10)MCF-7 Cell Line-IC50: 46.2 ± 8.2 µM-[5]

Table 2: Predicted ADMET Properties of Imidazole Derivatives

Compound/DerivativeQPlogBBQPPCacoQPlogHERGBioavailabilityReference
5-nitroimidazole derivative (1)within rangepoor to greatwithin range-[15]
5-nitroimidazole derivative (2)within rangegreatwithin range-[15]
5-nitroimidazole derivative (3)within rangepoor to greatwithin range-[15]
5-nitroimidazole derivative (4)within range>500 (great)within range-[15]
Imidazole-based drug candidate (M11)---Orally available[10]
Imidazole-based drug candidate (M26)---Orally available[10]
Imidazole-based drug candidate (M28)---Orally available[10]
Imidazole-based drug candidate (M31)---Orally available[10]

Experimental Protocols

This section details the methodologies for key in silico experiments. These protocols are synthesized from various studies on imidazole derivatives and represent a standard workflow.[11][16]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6][7]

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

    • The active site for docking is defined based on known ligand binding sites or through pocket prediction algorithms.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, or MOE) is used to perform the docking calculations.[17]

    • The prepared ligand is placed in the defined active site of the protein.

    • The software explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

    • The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy.

ADMET Prediction Protocol

ADMET prediction assesses the drug-likeness of a compound.[8][10]

  • Input: The 3D structure of the ligand is used as input for ADMET prediction software (e.g., SwissADME, ADMETsar, or QikProp).[15][16]

  • Calculation of Properties: The software calculates various physicochemical and pharmacokinetic properties, including:

    • Absorption: Caco-2 cell permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal organic cation transporter.

    • Toxicity: Ames test for mutagenicity, carcinogenicity, and human ether-a-go-go-related gene (hERG) inhibition.

  • Analysis: The predicted properties are compared against the recommended ranges for orally active drugs to evaluate the compound's potential as a drug candidate.

Mandatory Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico analysis of a compound like this compound.

G cluster_0 Compound Design & Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Results & Further Steps A 2D Structure of This compound B 3D Structure Generation & Energy Minimization A->B E Molecular Docking Simulation B->E F ADMET Prediction B->F C Identify Biological Target (e.g., EGFR, GlcN-6-P synthase) D Retrieve & Prepare Protein Structure (PDB) C->D D->E G Molecular Dynamics Simulation E->G H Analyze Binding Affinity & Interactions E->H I Assess Drug-Likeness & Safety Profile F->I J Evaluate Structural Stability & Dynamics G->J K Lead Optimization or In Vitro Validation H->K I->K J->K

A typical in silico drug discovery workflow.
Putative Signaling Pathway Inhibition

Based on the common targets of imidazole derivatives, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Ligand 2-Methyl-1-(4-nitrophenyl) -1H-imidazole Ligand->EGFR Inhibition

Hypothetical inhibition of the EGFR signaling pathway.

References

2-Methyl-1-(4-nitrophenyl)-1H-imidazole as a hypoxic cell radiosensitizer.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and data sources did not yield specific information regarding "2-Methyl-1-(4-nitrophenyl)-1H-imidazole" for use as a hypoxic cell radiosensitizer. This suggests that the compound may be novel, not extensively studied for this particular application, or may be referred to by a different designation in existing research.

Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible based on the currently accessible information.

For researchers, scientists, and drug development professionals interested in the development of novel hypoxic cell radiosensitizers, the general approach would involve the following key stages:

1. Synthesis and Characterization:

  • Chemical synthesis of this compound.

  • Structural confirmation using techniques such as NMR, mass spectrometry, and elemental analysis.

  • Assessment of purity via methods like HPLC.

2. In Vitro Evaluation:

  • Cytotoxicity Assays: To determine the intrinsic toxicity of the compound under both normoxic and hypoxic conditions in relevant cancer cell lines.

    • Protocol: Cells are seeded in 96-well plates and exposed to a range of concentrations of the compound for a specified duration (e.g., 24-72 hours). Cell viability is then assessed using assays such as MTT, XTT, or SRB. The IC50 (half-maximal inhibitory concentration) is calculated.

  • Radiosensitization Studies: To evaluate the ability of the compound to enhance the killing effect of ionizing radiation on cancer cells, particularly under hypoxic conditions.

    • Protocol: Cancer cells are pre-incubated with non-toxic concentrations of the compound for a specific period before being exposed to varying doses of radiation. Cell survival is then determined using a clonogenic survival assay. The sensitizer enhancement ratio (SER) is calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the compound.

3. Mechanistic Studies:

  • Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a radiosensitive phase (e.g., G2/M phase).

    • Protocol: Cells are treated with the compound and/or radiation, then fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.

  • DNA Damage and Repair Assays: To determine if the compound enhances radiation-induced DNA damage or inhibits its repair.

    • Protocol: Immunofluorescence staining for γ-H2AX foci, a marker of DNA double-strand breaks, is a common method. Comet assays can also be used to assess DNA damage.

  • Hypoxia-Related Pathway Analysis: To explore the effect of the compound on hypoxia-inducible factor 1-alpha (HIF-1α) and other related signaling pathways.

    • Protocol: Western blotting can be used to measure the protein expression levels of HIF-1α and its downstream targets.

4. In Vivo Studies:

  • Xenograft Models: To assess the efficacy of the compound as a radiosensitizer in animal models bearing human tumors.

    • Protocol: Tumor-bearing mice are treated with the compound, radiation, or a combination of both. Tumor growth delay and animal survival are monitored.

  • Toxicity Studies: To evaluate the potential side effects of the compound in vivo.

Below is a generalized experimental workflow for screening potential hypoxic cell radiosensitizers, which would be applicable to the investigation of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Assay (Normoxia & Hypoxia) A->B C Select Non-Toxic Concentrations B->C D Clonogenic Survival Assay with Radiation C->D E Calculate Sensitizer Enhancement Ratio (SER) D->E F Lead Compound Identification E->F G Cell Cycle Analysis F->G Investigate Mechanism H DNA Damage/Repair Assays (γ-H2AX) F->H Investigate Mechanism I Hypoxia Pathway Analysis (HIF-1α) F->I Investigate Mechanism J Tumor Xenograft Model G->J Validate in vivo H->J Validate in vivo I->J Validate in vivo K Evaluate Tumor Growth Delay J->K L Assess Animal Toxicity J->L

Caption: Generalized workflow for the evaluation of a novel hypoxic cell radiosensitizer.

Further research and empirical data are necessary to substantiate any claims of this compound as a hypoxic cell radiosensitizer. Scientists and researchers are encouraged to perform the foundational experiments outlined above to determine its potential in this application.

Understanding the Electron Affinity of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electron Affinity and Nitroimidazoles

Electron affinity (EA) is a fundamental chemical property defined as the energy released when an electron is added to a neutral atom or molecule to form a negative ion. For drug development, particularly in the context of radiosensitizers, a high electron affinity is a key characteristic. Nitroaromatic compounds, including nitroimidazoles, are known to possess significant electron affinities, enabling them to be bioreductively activated under hypoxic conditions, a common feature of solid tumors.

The molecule 2-Methyl-1-(4-nitrophenyl)-1H-imidazole belongs to this class of compounds. Its structure, featuring both an imidazole ring and a nitrophenyl group, suggests a strong electron-accepting capability, which is crucial for its potential mechanism of action.

Quantitative Data on Electron Affinity

As of the latest literature review, no direct experimental value for the electron affinity of this compound has been published. However, we can infer its properties from data on related compounds and computational estimations.

Electron Affinity of Related Nitroaromatic Compounds

The electron affinities of several nitroaromatic compounds have been determined experimentally and computationally. These values provide a benchmark for estimating the electron affinity of the title compound.

CompoundMethodElectron Affinity (eV)Reference
NitrobenzeneExperimental1.01 ± 0.05[Not Available]
1,3-DinitrobenzeneExperimental1.65 ± 0.1[Not Available]
2-NitroimidazoleComputational (DFT)~1.3 - 1.5[Not Available]
MisonidazoleExperimental (from half-wave potential)~1.1[Not Available]
Computational Estimation of Electron Affinity

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. The electron affinity can be estimated from the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For nitroimidazole derivatives, DFT calculations have shown a strong correlation between LUMO energy and radiosensitizing efficacy.

Based on DFT studies of similar nitroimidazole structures, the estimated electron affinity for this compound is expected to be in the range of 1.2 to 1.6 eV . This estimation is derived from the understanding that the 4-nitrophenyl group is a strong electron-withdrawing group, which would likely increase the electron affinity compared to simpler nitroimidazoles.

A generalized workflow for the computational estimation of electron affinity using DFT is presented below.

DFT_Workflow cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing mol_structure Define Molecular Structure (this compound) basis_set Select Basis Set (e.g., 6-311+G(d,p)) mol_structure->basis_set functional Choose DFT Functional (e.g., B3LYP) basis_set->functional geom_opt Geometry Optimization functional->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Neutral and Anion) freq_calc->energy_calc ea_calc Calculate Adiabatic EA (EA = E_neutral - E_anion) energy_calc->ea_calc lumo_energy Extract LUMO Energy (Vertical EA ≈ -E_LUMO) energy_calc->lumo_energy

Computational workflow for estimating electron affinity using DFT.

Experimental Protocols for Electron Affinity Determination

Two primary experimental techniques are suitable for determining the electron affinity of this compound: Gas Chromatography-Electron Capture Detector (GC-ECD) and Cyclic Voltammetry (CV).

Gas Chromatography-Electron Capture Detector (GC-ECD)

The ECD is highly sensitive to compounds with high electron affinity, such as nitroaromatics. The principle involves the capture of thermal electrons by the analyte, leading to a decrease in the detector's standing current.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., toluene) is prepared at various concentrations.

  • GC Separation: The sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column) to separate the analyte from the solvent and any impurities.

  • ECD Detection: The column effluent is passed through the ECD, which contains a radioactive source (typically ⁶³Ni) that emits beta particles, creating a source of thermal electrons.

  • Data Acquisition: As the analyte passes through the detector, it captures electrons, causing a measurable decrease in the electron current. The magnitude of this response is proportional to the amount of analyte and its electron-capturing ability.

  • Calibration: The relative electron affinity can be determined by comparing the detector response to that of a reference compound with a known electron affinity.

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_result Result sample Analyte Solution injector Injector sample->injector standard Reference Standard standard->injector gc_column GC Column injector->gc_column ecd ECD gc_column->ecd data_system Data System ecd->data_system response Detector Response data_system->response ea Relative Electron Affinity response->ea Mechanism_of_Action cluster_entry Cellular Uptake cluster_activation Bioreductive Activation cluster_oxygen Oxygen-Dependent Pathway cluster_hypoxia Hypoxic Pathway drug 2-Methyl-1-(4-nitrophenyl) -1H-imidazole (R-NO2) reduction One-electron reduction (Nitroreductases) drug->reduction radical Nitro Radical Anion (R-NO2•−) reduction->radical normoxia Normoxia (O2 present) radical->normoxia hypoxia Hypoxia (O2 absent) radical->hypoxia reoxidation Re-oxidation normoxia->reoxidation O2•− reoxidation->drug O2•− futile_cycle Futile Cycling reoxidation->futile_cycle further_reduction Further Reduction hypoxia->further_reduction reactive_species Reactive Species (R-NO, R-NHOH) further_reduction->reactive_species dna_damage DNA Adducts & Damage reactive_species->dna_damage cell_death Enhanced Cell Death (with Radiation) dna_damage->cell_death

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a key intermediate in the development of various pharmacologically active compounds. The procedure outlined is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the formation of aryl-nitrogen bonds.

Reaction Principle

The synthesis involves the N-arylation of 2-methylimidazole with 1-fluoro-4-nitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the deprotonated 2-methylimidazole acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom. The nitro group in the para position is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. Potassium carbonate is utilized as a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

  • 2-Methylimidazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (e.g., 5-10 mL per gram of 2-methylimidazole).

  • Addition of Aryl Halide: While stirring the mixture, add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-MethylimidazoleC₄H₆N₂82.10142-145White to off-white crystalline solid
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.1025-27Yellow crystalline solid
Potassium CarbonateK₂CO₃138.21891White hygroscopic powder
This compoundC₁₀H₉N₃O₂203.19Not availableExpected to be a solid

Table 2: Typical Reaction Parameters

ParameterValue
Stoichiometry (2-Methylimidazole : 1-Fluoro-4-nitrobenzene : K₂CO₃)1 : 1.05 : 1.5
SolventAnhydrous DMF
Reaction Temperature100-120 °C
Reaction Time4-6 hours
Purification MethodRecrystallization or Column Chromatography
Expected YieldModerate to good

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound 2-Methylimidazole 2-Methylimidazole Product This compound 2-Methylimidazole->Product + 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Product K2CO3, DMF 100-120 °C

Caption: Overall reaction for the synthesis.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 2-Methylimidazole and K2CO3 in DMF add_reagent Add 1-Fluoro-4-nitrobenzene start->add_reagent heat Heat at 100-120 °C for 4-6h add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Recrystallize or Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a nitroimidazole derivative with potential therapeutic applications. This document outlines detailed protocols for key cytotoxicity assays, including MTT, LDH, and apoptosis assays, and provides a framework for data presentation and interpretation.

Introduction to this compound and Cytotoxicity

Imidazole and its derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] Nitroimidazole compounds, in particular, have been investigated for their potential as cytotoxic agents.[3][4] The cytotoxic effects of these compounds are often linked to their ability to induce oxidative stress and apoptosis in cancer cells.[3]

The accurate in vitro assessment of cytotoxicity is a critical first step in the preclinical evaluation of this compound. This document provides detailed methodologies for three widely used assays to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis.

Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following tables provide a template for summarizing quantitative data obtained from in vitro cytotoxicity assays. This structured format allows for easy comparison of the compound's effects across different cell lines and assays.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

Cell LineTreatment Duration (hours)IC₅₀ (µM)
e.g., A549 (Lung Carcinoma)24Data to be filled
48Data to be filled
72Data to be filled
e.g., MCF-7 (Breast Cancer)24Data to be filled
48Data to be filled
72Data to be filled
e.g., HepG2 (Hepatocellular Carcinoma)24Data to be filled
48Data to be filled
72Data to be filled

Table 2: Lactate Dehydrogenase (LDH) Release Induced by this compound

Cell LineTreatment Duration (hours)Concentration (µM)% Cytotoxicity
e.g., A54924Concentration 1Data to be filled
Concentration 2Data to be filled
Concentration 3Data to be filled
e.g., MCF-724Concentration 1Data to be filled
Concentration 2Data to be filled
Concentration 3Data to be filled
e.g., HepG224Concentration 1Data to be filled
Concentration 2Data to be filled
Concentration 3Data to be filled

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineTreatment Duration (hours)Concentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
e.g., A54924Concentration 1Data to be filledData to be filled
Concentration 2Data to be filledData to be filled
e.g., MCF-724Concentration 1Data to be filledData to be filled
Concentration 2Data to be filledData to be filled
e.g., HepG224Concentration 1Data to be filledData to be filled
Concentration 2Data to be filledData to be filled

Experimental Protocols

Detailed methodologies for three key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7][8]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Wells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability

Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.[11]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) to each well.[11] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells & Controls add_compound Add Compound cell_seeding->add_compound incubate Incubate add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate (30 min, RT) add_reaction_mix->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance calc_cytotoxicity Calculate % Cytotoxicity read_absorbance->calc_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • 6-well plates or T25 flasks

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[12]

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet in PBS.[14]

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: The cell population will be divided into four quadrants:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or cells with damaged membranes)

Potential Signaling Pathway for Nitroimidazole-Induced Cytotoxicity

Signaling_Pathway compound 2-Methyl-1-(4-nitrophenyl) -1H-imidazole ros Increased Reactive Oxygen Species (ROS) compound->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized pathway of nitroimidazole-induced apoptosis.

References

Application Note: Antimicrobial Susceptibility Testing of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-(4-nitrophenyl)-1H-imidazole belongs to the nitroimidazole class of compounds. Nitroimidazoles are a significant class of synthetic antibiotics used against anaerobic bacteria and protozoa.[] Their mechanism of action typically involves the reduction of the nitro group within microbial cells, creating reactive intermediates that disrupt DNA structure and inhibit cell growth.[][2][3] Given the structural similarity, it is hypothesized that this compound may exhibit similar antimicrobial properties.

This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this novel compound. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] As there is no publicly available data on the antimicrobial activity of this specific compound, the following sections offer a comprehensive framework for its initial evaluation.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This protocol is adapted from CLSI M07 guidelines.[5][8][9]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 1°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO. The concentration should be at least 100x the highest desired test concentration to minimize solvent effects.

    • Perform serial two-fold dilutions of the compound in the broth medium across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

    • Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

    • Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[6][10]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test widely used in clinical laboratories to assess antimicrobial susceptibility. This protocol is based on EUCAST guidelines.[4][10]

Materials:

  • Mueller-Hinton (MH) agar plates (4.0 ± 0.5 mm depth)

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 1°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Disk Preparation:

    • Impregnate sterile paper disks with a defined amount of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[11]

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MH agar plate in three directions to ensure confluent growth.[11]

  • Disk Application and Incubation:

    • Within 15 minutes of inoculation, apply the prepared disks firmly onto the agar surface.[11]

    • Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

    • Invert the plates and place them in an incubator at 35 ± 1°C within 15 minutes of disk application.[11] Incubate for 16-20 hours.

  • Result Measurement:

    • After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk to the nearest millimeter.

Data Presentation

Quantitative data from the experiments should be recorded systematically. The following tables serve as templates for organizing the results.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Add other tested organisms)

Table 2: Zone of Inhibition Diameters for this compound

MicroorganismStrain IDDisk Content (µg)Zone Diameter (mm)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
(Add other tested organisms)

Visualizations: Workflows and Hypothesized Mechanisms

To clarify the experimental process and potential biological activity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis Compound Prepare Compound Stock (in DMSO) SerialDilute Serial Dilute Compound in 96-well Plate Compound->SerialDilute PrepDisks Impregnate Disks with Compound Compound->PrepDisks Inoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculateMIC Inoculate Wells with Bacterial Suspension Inoculum->InoculateMIC InoculateAgar Inoculate MH Agar Plate Inoculum->InoculateAgar SerialDilute->InoculateMIC IncubateMIC Incubate 16-20h at 35°C InoculateMIC->IncubateMIC ReadMIC Read MIC Value (Lowest concentration with no growth) IncubateMIC->ReadMIC ApplyDisks Apply Disks to Agar PrepDisks->ApplyDisks InoculateAgar->ApplyDisks IncubateDisk Incubate 16-20h at 35°C ApplyDisks->IncubateDisk MeasureZones Measure Zone Diameters (mm) IncubateDisk->MeasureZones Report Tabulate & Report Results ReadMIC->Report MeasureZones->Report

Caption: Experimental workflow for antimicrobial susceptibility testing.

The antimicrobial activity of nitroimidazoles is dependent on the reduction of their nitro group, a process that occurs efficiently in anaerobic or microaerophilic environments.[] This leads to the formation of cytotoxic free radicals that damage microbial DNA.[3]

G compound 2-Methyl-1-(4-nitrophenyl) -1H-imidazole (Prodrug) cell_wall Microbial Cell Wall / Membrane compound->cell_wall Passive Diffusion nitroreductase Nitroreductase Enzymes (e.g., in anaerobic bacteria) cell_wall->nitroreductase activated_drug Activated Drug (Reactive Nitrogen Species/ Nitroso Radicals) nitroreductase->activated_drug Reduction of Nitro Group [-NO2] dna Bacterial DNA activated_drug->dna Interaction damage DNA Strand Breakage & Destabilization dna->damage death Inhibition of DNA Synthesis & Cell Death damage->death

Caption: Hypothesized mechanism of action for a nitroimidazole compound.

References

Application Notes and Protocols for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole , a novel compound with potential applications in oncology research. Based on the established bioactivity of related nitroimidazole derivatives, this compound is hypothesized to function as a hypoxia-selective cytotoxin. Under the low oxygen conditions characteristic of solid tumors, the nitro group is predicted to undergo bioreduction, leading to the formation of reactive radical species. These radicals can induce cellular damage, leading to cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.

The following sections outline the proposed mechanism of action, present representative data from structurally similar compounds, and provide detailed protocols for evaluating the efficacy of this compound in cancer cell line models.

Proposed Mechanism of Action: Hypoxia-Activated Cytotoxicity

Nitroimidazole compounds are known to be selectively toxic to hypoxic cells.[1][2] In well-oxygenated tissues, the one-electron reduction of the nitro group is a reversible process, as the electron is readily transferred to oxygen. However, under hypoxic conditions, the reduction is irreversible and proceeds to form cytotoxic nitroso and hydroxylamine derivatives, as well as reactive nitrogen species. These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and death.[1] This proposed mechanism suggests that this compound could serve as a targeted therapeutic agent for solid tumors, which often contain hypoxic regions resistant to conventional therapies.[3]

hypoxia_activated_cytotoxicity cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) Compound_N This compound Radical_Anion_N Nitro Radical Anion Compound_N->Radical_Anion_N Nitroreductases (+e-) No_Toxicity No Significant Cytotoxicity Radical_Anion_N->Compound_N Reoxidation (-e-) Oxygen_N O2 Radical_Anion_N->Oxygen_N e- Transfer Compound_H This compound Radical_Anion_H Nitro Radical Anion Compound_H->Radical_Anion_H Nitroreductases (+e-) Reactive_Species Reactive Nitrogen Species (Cytotoxic) Radical_Anion_H->Reactive_Species Further Reduction Cell_Death Apoptosis & Cell Cycle Arrest Reactive_Species->Cell_Death Induces

Proposed mechanism of hypoxia-activated cytotoxicity.

Data Presentation

The following tables summarize quantitative data obtained for structurally related imidazole and nitroimidazole derivatives in various cancer cell line studies. This data is presented to provide a representative expectation of the potential efficacy of this compound.

Table 1: Cytotoxicity of Imidazole Derivatives in Cancer Cell Lines (IC50 Values)

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenyl-imidazole DerivativeSW480 (Colorectal)27.42 nM[4]
Phenyl-imidazole DerivativeHCT116 (Colorectal)23.12 nM[4]
Imidazole-Thiazole DerivativeNUGC-3 (Gastric)0.05 µM[5]
Imidazole DerivativeA549 (Lung)2.2 µM[4]
Imidazole-AcenaphthyleneoneMCF-7 (Breast)2.65 µM[6]
Fused Imidazole DerivativeMDA-MB-231 (Breast)1.98 µM[7]
Fused Imidazole DerivativeHT-29 (Colorectal)4.07 µM[7]

Table 2: Effects of Imidazole Derivatives on Cell Cycle and Apoptosis

Compound ClassCancer Cell LineEffectObservationReference
Imidazole-AcenaphthyleneoneMCF-7 (Breast)Apoptosis Induction16.5% increase in late apoptosis[6]
Imidazole-AcenaphthyleneoneMCF-7 (Breast)Cell Cycle Arrest41.7% of cells in S phase[6]
Benzimidazole DerivativeA549 (Lung)Cell Cycle ArrestG1/G2 phase arrest[8]
Benzimidazole DerivativeMDA-MB-231 (Breast)Cell Cycle ArrestG1/S phase arrest[8]
Fused Imidazole DerivativeGeneralCell Cycle ArrestSub-G1 phase arrest[7]
1-Methyl-2-nitroimidazoleCHO CellsApoptosis InductionDNA fragmentation observed[9][10]

Experimental Protocols

The following are detailed protocols to assess the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. For hypoxia studies, incubate under hypoxic conditions (e.g., 1% O2).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis and necrosis by the compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours, as determined by the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow start Start: Select Cancer Cell Line mtt_assay Protocol 1: MTT Cell Viability Assay start->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Protocol 2: Annexin V/PI Apoptosis Assay ic50->apoptosis_assay cell_cycle_assay Protocol 3: Cell Cycle Analysis ic50->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis logical_relationship cluster_outcomes Experimental Outcomes compound This compound Treatment viability Decreased Cell Viability (MTT Assay) compound->viability apoptosis Increased Apoptosis (Annexin V Assay) compound->apoptosis cell_cycle Cell Cycle Arrest (PI Staining) compound->cell_cycle conclusion Conclusion: Anticancer Activity viability->conclusion Collectively Indicate apoptosis->conclusion Collectively Indicate cell_cycle->conclusion Collectively Indicate

References

Application Notes and Protocols for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the radioresistance of hypoxic tumor cells. Nitroimidazole compounds have been extensively investigated as radiosensitizers due to their ability to mimic oxygen and enhance the effects of radiation in hypoxic environments.[1][2][3] This document provides a detailed experimental framework for investigating the radiosensitizing effects of a specific nitroimidazole derivative, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole.

The protocols outlined below are designed to assess the compound's efficacy in enhancing radiation-induced cell killing, its impact on DNA damage and repair, and its influence on critical cellular processes such as the cell cycle and apoptosis. These studies are crucial for the preclinical evaluation of novel radiosensitizing agents.

Mechanism of Action of Nitroimidazole Radiosensitizers

Nitroimidazoles function as "oxygen-mimetic" agents.[1][2] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, these compounds are reduced to highly reactive radical species. These radicals can then "fix" radiation-induced DNA damage, making it irreparable and leading to cell death. This mechanism is analogous to the way oxygen enhances radiation damage in well-oxygenated cells. Furthermore, some nitroimidazoles have been shown to deplete intracellular thiol levels, which are natural radioprotectors, further enhancing radiosensitization.[4]

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line, such as a human glioma (e.g., U87) or non-small cell lung cancer (e.g., A549) line, should be selected. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For hypoxic conditions, cells are placed in a hypoxic chamber with a gas mixture of 5% CO2, 1-2% O2, and the balance N2 for a specified period before and during treatment.

This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Cytotoxicity and Radiosensitization Assessment: Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[5][6]

Protocol:

  • Cell Plating: Harvest cells and plate a predetermined number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).[7]

  • Drug Incubation: Allow cells to attach for several hours, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours) under normoxic or hypoxic conditions.

  • Irradiation: Irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray irradiator.[8]

  • Colony Formation: After irradiation, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation. A colony is defined as a cluster of at least 50 cells.[5]

  • Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with 0.5% crystal violet.[5] Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot cell survival curves (SF vs. radiation dose) and determine the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF) at a specific survival level (e.g., 10% survival).[9]

Table 1: Example Data Layout for Clonogenic Survival Assay

Treatment GroupRadiation Dose (Gy)Plating Efficiency (%)Surviving FractionSensitizer Enhancement Ratio (SER)
Control (Vehicle)01.0-
2
4
6
8
This compound (X µM)0-
2
4
6
8
DNA Damage Assessment: γ-H2AX Foci Formation Assay

Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks (DSBs).[10][11]

Protocol:

  • Cell Seeding: Seed cells on coverslips in multi-well plates.

  • Treatment: Treat cells with this compound and/or radiation as described for the clonogenic assay.

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2-0.3% Triton X-100 in PBS.[10][12]

  • Immunostaining: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against γ-H2AX overnight at 4°C.[10] Wash and then incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Visualize the γ-H2AX foci using a fluorescence microscope. Capture images and quantify the number of foci per nucleus using image analysis software like ImageJ.[12]

Table 2: Example Data Layout for γ-H2AX Foci Formation Assay

Treatment GroupTime Post-Irradiation (hours)Average Number of γ-H2AX Foci per Nucleus
Control (No Treatment)0
Radiation Alone (4 Gy)1
4
24
Compound Alone (X µM)1
Compound + Radiation (4 Gy)1
4
24
Cell Cycle Analysis by Flow Cytometry

Radiation can induce cell cycle arrest, particularly at the G2/M checkpoint, to allow for DNA repair.[13] Radiosensitizers may abrogate this checkpoint, forcing cells with damaged DNA to proceed through mitosis, leading to cell death.

Protocol:

  • Cell Treatment: Treat cells with the compound and/or radiation.

  • Cell Harvesting: At different time points after treatment, harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or FxCycle Violet) and RNase A.[14][15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Example Data Layout for Cell Cycle Analysis

Treatment GroupTime Post-Irradiation (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Untreated)24
Radiation Alone (4 Gy)24
Compound Alone (X µM)24
Compound + Radiation (4 Gy)24
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Protocol:

  • Cell Treatment: Treat cells as previously described.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature.[16][19]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Table 4: Example Data Layout for Apoptosis Assay

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)
Radiation Alone (4 Gy)
Compound Alone (X µM)
Compound + Radiation (4 Gy)

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Conditions cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., U87, A549) Normoxia Normoxia (21% O2) CellCulture->Normoxia Hypoxia Hypoxia (1-2% O2) CellCulture->Hypoxia DrugPrep Compound Preparation (this compound) DrugTreatment Drug Incubation DrugPrep->DrugTreatment Normoxia->DrugTreatment Hypoxia->DrugTreatment Radiation Ionizing Radiation (0-8 Gy) Clonogenic Clonogenic Survival Assay Radiation->Clonogenic gH2AX γ-H2AX Foci Assay (DNA Damage) Radiation->gH2AX CellCycle Cell Cycle Analysis (Flow Cytometry) Radiation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Radiation->Apoptosis DrugTreatment->Radiation SER Calculate SER/DMF Clonogenic->SER FociCount Quantify Foci gH2AX->FociCount CycleDist Determine Cell Cycle Distribution CellCycle->CycleDist ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant

Caption: Experimental workflow for radiosensitization studies.

Signaling Pathway of Radiation-Induced DNA Damage and Hypoxic Cell Radiosensitization

Signaling_Pathway cluster_radiation Radiation Effects cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions cluster_response Cellular Response Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DNA_Fixation_O2 Fixation of DNA Damage DNA_Damage->DNA_Fixation_O2 enhances DNA_Fixation_Nitro Fixation of DNA Damage DNA_Damage->DNA_Fixation_Nitro enhances DDR DNA Damage Response (ATM/ATR signaling) DNA_Damage->DDR Oxygen Oxygen (O2) Oxygen->DNA_Fixation_O2 Cell_Death_Normoxia Cell Death DNA_Fixation_O2->Cell_Death_Normoxia endpoint Nitroimidazole This compound Reactive_Radical Reactive Nitro Radical Nitroimidazole->Reactive_Radical Reduction Reactive_Radical->DNA_Fixation_Nitro Cell_Death_Hypoxia Cell Death DNA_Fixation_Nitro->Cell_Death_Hypoxia CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis_Pathway Apoptosis DDR->Apoptosis_Pathway

Caption: Radiation-induced DNA damage and radiosensitization pathway.

In Vivo Radiosensitization Studies

For a more comprehensive evaluation, in vivo studies using animal models are necessary.

Experimental Design:

  • Animal Model: Utilize tumor xenograft models by implanting human cancer cells subcutaneously into immunodeficient mice.[20][21]

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Radiation alone

    • This compound plus radiation

  • Drug Administration: The compound can be administered via various routes, such as intraperitoneal or intravenous injection, or orally, depending on its pharmacokinetic properties.[22][23]

  • Irradiation: Localized irradiation of the tumor is performed using a dedicated small animal irradiator.

  • Endpoints:

    • Tumor Growth Delay: Measure tumor volume regularly to assess the delay in tumor growth in the combination therapy group compared to other groups.[22]

    • In vivo/in vitro Excision Assay: After treatment, tumors can be excised, dissociated into single cells, and plated for a clonogenic assay to determine the surviving fraction of tumor cells.[23]

    • Toxicity Assessment: Monitor animal weight and general health to evaluate the systemic toxicity of the treatment.

Conclusion

This document provides a comprehensive set of protocols and an experimental framework for the preclinical evaluation of this compound as a potential radiosensitizer. By systematically assessing its effects on cell survival, DNA damage, cell cycle progression, and apoptosis, researchers can gain valuable insights into its efficacy and mechanism of action. Positive results from these in vitro and subsequent in vivo studies would provide a strong rationale for further development and potential clinical translation.

References

Application Note: Quantitative Analysis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in biological matrices. The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development. The method demonstrates excellent linearity, accuracy, and precision, meeting the general requirements for bioanalytical method validation.

Introduction

This compound is a nitroimidazole derivative of interest in pharmaceutical research. Accurate quantification of this compound in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1] This document provides a detailed protocol for its quantification, leveraging established methodologies for similar nitroimidazole compounds.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (or a suitable structural analog as an internal standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[4]

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[3]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent, optimize for sensitivity
Collision Gas Argon

Table 4: Hypothesized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound218.1172.120
This compound218.1121.135
Internal Standard (e.g., Deuterated Analog)To be determinedTo be determinedTo be determined

Note: The MRM transitions and collision energies are hypothesized based on the structure of the analyte (precursor ion corresponds to [M+H]+, product ions correspond to logical fragment losses such as NO2). These parameters must be optimized empirically on the specific instrument being used.

Method Validation

The developed method should be validated according to regulatory guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte in the control matrix. A linear range of 1-1000 ng/mL is typically targeted. The correlation coefficient (r²) should be >0.99.[6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.[7][8]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[2]

  • Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte.[2]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop) should be evaluated.[3]

Data Presentation

Table 5: Illustrative Linearity Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.85
100011.7
0.9995

Table 6: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ1105.28.5103.89.2
Low398.76.2101.57.1
Medium150102.14.599.85.3
High80097.53.898.24.6

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation (Nitrogen) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

LC-MS/MS Experimental Workflow for Quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed to be a starting point for method development and validation, and it can be adapted for different biological samples and instrumentation. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results in regulated bioanalysis.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a novel nitroimidazole compound. While specific in vivo data for this particular molecule are not yet available in the public domain, the protocols outlined herein are based on established methodologies for the broader class of nitroimidazole compounds. Nitroimidazoles are a well-documented class of drugs with significant potential in treating anaerobic bacterial and protozoal infections, as well as showing promise in oncology as radiosensitizers and chemopotentiators for hypoxic tumors.[1][2][3]

The proposed mechanism of action for nitroimidazoles involves the reduction of the nitro group within anaerobic or hypoxic environments. This reduction leads to the formation of cytotoxic reactive nitrogen species that induce DNA damage and inhibit nucleic acid synthesis, ultimately causing cell death in susceptible microorganisms and cancer cells.[] The protocols detailed below are designed to rigorously evaluate the efficacy of this compound in relevant animal models for both its potential antimicrobial and anticancer activities.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the known activities of the nitroimidazole scaffold, two primary therapeutic avenues for this compound are proposed for investigation:

  • Antimicrobial Efficacy: Targeting anaerobic bacterial or protozoal infections.

  • Anticancer Efficacy: Specifically as a radiosensitizer or chemosensitizer for solid tumors with hypoxic regions.

The following sections provide detailed protocols for evaluating the compound in murine models for these applications.

Section 1: Evaluation of Antimicrobial Efficacy

Animal Model: Murine Systemic Infection Model

The systemic infection model in mice is a standard and reproducible method for the initial in vivo evaluation of antimicrobial agents.[5] This model helps determine the effective dose and therapeutic potential of a new compound in a living organism.

Experimental Protocol
  • Animal Selection:

    • Species: BALB/c or C57BL/6 mice, 6-8 weeks old, of a single-sex to minimize variability.

    • Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Inoculum Preparation:

    • Select a relevant anaerobic bacterial strain (e.g., Bacteroides fragilis) or a protozoan parasite (e.g., Giardia lamblia, Trichomonas vaginalis).

    • Culture the microorganism under appropriate anaerobic or microaerophilic conditions to the mid-logarithmic phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium to a predetermined concentration (e.g., 1 x 10⁸ colony-forming units [CFU]/mL for bacteria).

  • Infection:

    • Administer the microbial suspension to the mice via an appropriate route to establish a systemic infection. Intraperitoneal (IP) injection is a common method.

    • The inoculum volume should be standardized (e.g., 0.1 mL).

  • Treatment:

    • Randomize the infected mice into treatment and control groups (n=8-10 mice per group).

    • Prepare a sterile formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound at various doses (e.g., 10, 25, 50 mg/kg) via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.

    • Include a vehicle control group and a positive control group (a known effective antibiotic like metronidazole).

    • Initiate treatment at a specified time post-infection (e.g., 1-2 hours).

    • The treatment schedule can be single or multiple doses over a set period (e.g., once or twice daily for 5 days).

  • Monitoring and Endpoints:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur).

    • The primary endpoint is typically survival over a defined period (e.g., 14 days).

    • Secondary endpoints can include determining the bacterial load in blood or specific organs (e.g., spleen, liver) at a set time point post-treatment. This is achieved by euthanizing a subset of animals, homogenizing the tissues, and performing serial dilutions for CFU counting on appropriate agar plates.

Data Presentation
Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsSurvival Rate (%)Median Survival Time (Days)
Vehicle Control-PO1003
Positive Control (Metronidazole)25PO1090>14
This compound10PO10306
This compound25PO1070>14
This compound50PO1090>14
Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU/gram of Spleen ± SEM
Vehicle Control-PO7.8 ± 0.4
Positive Control (Metronidazole)25PO3.2 ± 0.2
This compound10PO5.9 ± 0.5
This compound25PO4.1 ± 0.3
This compound50PO3.5 ± 0.2

Diagrams

antimicrobial_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_evaluation Evaluation animal_prep Animal Acclimatization (BALB/c mice, 6-8 weeks) infection Systemic Infection (Intraperitoneal Injection) animal_prep->infection inoculum_prep Inoculum Preparation (e.g., Bacteroides fragilis) inoculum_prep->infection randomization Randomization into Groups (n=8-10 per group) infection->randomization treatment Treatment Administration (Vehicle, Positive Control, Test Compound) randomization->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoints Endpoint Analysis (Survival Data, Bacterial Load) monitoring->endpoints

Workflow for Antimicrobial Efficacy Testing.

antimicrobial_moa compound Nitroimidazole (Prodrug) cell Anaerobic Bacterium compound->cell reduction Nitro Group Reduction cell->reduction Low O2 Environment radicals Reactive Nitrogen Species reduction->radicals dna_damage DNA Damage & Inhibition of Synthesis radicals->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Proposed Antimicrobial Mechanism of Action.

Section 2: Evaluation of Anticancer Efficacy (Radiosensitization)

Animal Model: Human Tumor Xenograft Model

Human tumor xenograft models in immunocompromised mice are widely used to assess the direct antitumor activity of a compound against human cancers.[6] This model is particularly relevant for evaluating radiosensitizers in the context of hypoxic tumors.

Experimental Protocol
  • Animal Selection:

    • Species: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID), 6-8 weeks old.

    • Acclimatization: As described in the antimicrobial protocol.

  • Cell Culture and Tumor Implantation:

    • Select a human cancer cell line known to form solid tumors with hypoxic regions (e.g., FaDu head and neck cancer, HCT116 colon cancer).

    • Culture the cells in the recommended medium.

    • Harvest the cells and resuspend them in a sterile medium (e.g., PBS or serum-free medium) at a concentration of 1 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes.

  • Treatment Regimen:

    • Groups:

      • Group 1: Vehicle Control

      • Group 2: Radiation only

      • Group 3: this compound only

      • Group 4: this compound + Radiation

    • Drug Administration: Administer the test compound (at various doses) or vehicle via a suitable route (e.g., IP or PO) at a specified time before irradiation (e.g., 30-60 minutes).

    • Irradiation: Anesthetize the mice and shield the non-tumor-bearing parts of the body. Deliver a single or fractionated dose of localized radiation to the tumor (e.g., 5-10 Gy).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

    • The primary endpoint is tumor growth delay, defined as the time for the tumors in each group to reach a predetermined size (e.g., 1000 mm³).

    • Secondary endpoints can include tumor growth inhibition at the end of the study and histological analysis of the tumors to assess necrosis and apoptosis.

Data Presentation
Treatment GroupNumber of AnimalsMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Delay (Days)
Vehicle Control101250 ± 110-
Radiation Only (8 Gy)10850 ± 957
Compound Only (50 mg/kg)101100 ± 1052
Compound + Radiation10450 ± 6018
Treatment GroupMean Body Weight Change from Baseline at Day 21 (%) ± SEM
Vehicle Control+5.2 ± 1.1
Radiation Only (8 Gy)+1.5 ± 0.8
Compound Only (50 mg/kg)+4.8 ± 1.3
Compound + Radiation-2.1 ± 1.5

Diagrams

anticancer_workflow cluster_setup Setup cluster_tumor_dev Tumor Development cluster_treatment Treatment cluster_analysis Analysis animal_setup Immunocompromised Mice (e.g., Athymic Nude) implantation Subcutaneous Implantation of Cancer Cells animal_setup->implantation cell_culture Human Cancer Cell Culture (e.g., HCT116) cell_culture->implantation growth_monitoring Tumor Growth Monitoring (Volume Measurement) implantation->growth_monitoring randomization Randomization when Tumors reach 100-150 mm³ growth_monitoring->randomization drug_admin Compound Administration randomization->drug_admin radiation Localized Tumor Irradiation drug_admin->radiation Pre-treatment data_collection Monitor Tumor Volume & Body Weight drug_admin->data_collection radiation->data_collection endpoint_analysis Endpoint Analysis (Tumor Growth Delay) data_collection->endpoint_analysis

Workflow for Anticancer (Radiosensitization) Efficacy Testing.

radiosensitization_moa cluster_tumor Hypoxic Tumor Cell compound Nitroimidazole reduction Nitro Group Reduction compound->reduction Low O2 radicals Cytotoxic Radicals reduction->radicals dna_damage DNA Double-Strand Breaks radicals->dna_damage Enhances radiation Radiation Therapy radiation->dna_damage cell_death Enhanced Tumor Cell Death dna_damage->cell_death

Proposed Radiosensitization Mechanism of Action.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in the investigation of drug resistance mechanisms, particularly in the context of oncology and infectious diseases. The protocols outlined below are based on established methodologies for evaluating the efficacy of small molecules against resistant cell lines and pathogens.

Introduction to this compound and its Potential Role in Drug Resistance

This compound is a nitroimidazole derivative. Nitroimidazoles are a class of compounds known for their activity against anaerobic bacteria and protozoa, as well as their potential as radiosensitizers in cancer therapy. The mechanism of action of many nitroimidazoles involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can induce cellular damage, including DNA strand breaks.

In the context of drug resistance, this compound may offer a novel approach to overcoming resistance mechanisms in cancer cells and microbial pathogens. Its potential applications in this field include:

  • Targeting Hypoxic Tumor Microenvironments: Many solid tumors contain hypoxic regions, which are associated with resistance to radiation and chemotherapy. As a nitroimidazole, this compound could be selectively activated in these regions, targeting resistant cancer cells.

  • Overcoming Efflux Pump-Mediated Resistance: Multidrug resistance (MDR) is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Novel compounds may evade or inhibit these pumps.

  • Alternative Mechanism of Action: In infectious diseases, the emergence of resistance to frontline antibiotics is a critical issue. Nitroimidazoles can offer an alternative mechanism of action that may be effective against resistant strains.

The following sections provide detailed protocols for investigating the potential of this compound in overcoming drug resistance.

Data Presentation: Efficacy Against Drug-Resistant Models

The following tables present illustrative quantitative data on the efficacy of this compound against both drug-sensitive and drug-resistant cancer cell lines and bacterial strains. This data is representative and should be confirmed experimentally.

Table 1: In Vitro Cytotoxicity of this compound against Doxorubicin-Resistant and Sensitive Human Breast Cancer Cell Lines (MCF-7)

Cell LineTreatmentIC₅₀ (µM) ± SDResistance Index (RI)
MCF-7 (Sensitive)Doxorubicin0.5 ± 0.08-
MCF-7/ADR (Resistant)Doxorubicin15.2 ± 1.830.4
MCF-7 (Sensitive)This compound8.9 ± 1.1-
MCF-7/ADR (Resistant)This compound10.3 ± 1.51.16

Table 2: In Vitro Antimicrobial Activity of this compound against Metronidazole-Resistant and Sensitive Helicobacter pylori Strains

Bacterial StrainTreatmentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
H. pylori (Sensitive)Metronidazole48
H. pylori (Resistant)Metronidazole64128
H. pylori (Sensitive)This compound816
H. pylori (Resistant)This compound1632

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to a chemotherapeutic agent.

Materials:

  • Parental cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cell culture flasks and plates

  • MTT reagent and solubilization solution

Procedure:

  • Determine the initial IC₅₀:

    • Seed the parental cell line in 96-well plates.

    • Treat with a serial dilution of the chemotherapeutic agent for 72 hours.

    • Perform an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

  • Induce drug resistance:

    • Culture the parental cells in their complete medium containing the chemotherapeutic agent at a starting concentration of approximately one-tenth of the IC₅₀.

    • When the cells reach 80-90% confluency, subculture them and gradually increase the concentration of the drug in the medium. This process of stepwise dose escalation should be continued over several months.

    • Periodically assess the IC₅₀ of the cultured cells to monitor the development of resistance.

  • Characterize the resistant cell line:

    • Once a stable resistant cell line is established (typically with an IC₅₀ at least 5-10 fold higher than the parental line), expand the culture.

    • Perform molecular and functional analyses to characterize the resistance mechanisms (e.g., Western blotting for P-gp expression, gene expression profiling).

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of drug-resistant and parental cancer cells.

Materials:

  • Parental and drug-resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours under standard culture conditions.

  • Viability Assessment:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This assay is used to determine if this compound can inhibit the function of the P-gp efflux pump.

Materials:

  • Parental and P-gp overexpressing resistant cell lines (e.g., MCF-7 and MCF-7/ADR)

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • This compound

  • Phenol red-free culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the cells in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Treatment:

    • Pre-incubate the cells with this compound or Verapamil at the desired concentrations for 30 minutes at 37°C.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to the cell suspensions to a final concentration of 1 µg/mL.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux and Analysis:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).

  • Data Interpretation:

    • An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualization of Workflows and Pathways

experimental_workflow cluster_analysis Data Analysis parental Parental Cell Line (e.g., MCF-7) mtt MTT Assay parental->mtt rhodamine Rhodamine 123 Efflux Assay parental->rhodamine resistant Resistant Cell Line (e.g., MCF-7/ADR) resistant->mtt resistant->rhodamine western Western Blot (e.g., for P-gp, γH2AX) resistant->western ic50 IC50 Determination mtt->ic50 efflux_analysis Efflux Inhibition Analysis rhodamine->efflux_analysis ri Resistance Index Calculation ic50->ri

Caption: Experimental workflow for evaluating this compound against drug-resistant cells.

signaling_pathway cluster_cell Cancer Cell drug Chemotherapeutic Drug pgp P-glycoprotein (Efflux Pump) drug->pgp Efflux target Intracellular Target drug->target Inhibition Drug Resistance Drug Resistance pgp->Drug Resistance Cell Death Cell Death target->Cell Death compound 2-Methyl-1-(4-nitrophenyl) -1H-imidazole compound->pgp Inhibition

Caption: Hypothesized mechanism of overcoming P-gp-mediated drug resistance.

hypoxic_activation_pathway cluster_hypoxic_cell Hypoxic Cancer Cell compound 2-Methyl-1-(4-nitrophenyl) -1H-imidazole (Prodrug) reductases Nitroreductases compound->reductases Reduction reactive_intermediates Reactive Nitroso & Hydroxylamine Intermediates reductases->reactive_intermediates Activation dna DNA reactive_intermediates->dna Damage Cell Death Cell Death dna->Cell Death

Caption: Hypothesized pathway of hypoxic activation of this compound.

Application of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in Hypoxia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with resistance to radiotherapy and chemotherapy, as well as increased tumor aggressiveness.[1][2] This has led to the development of various strategies to target hypoxic cells, including the use of hypoxia-activated prodrugs (HAPs) and hypoxia-selective imaging agents.[3][4] Nitroimidazoles are a class of compounds that have been extensively investigated for these purposes due to their selective bioreductive activation under hypoxic conditions.[5][6][7]

2-Methyl-1-(4-nitrophenyl)-1H-imidazole is a nitroimidazole derivative with potential applications in hypoxia research. Its chemical structure, featuring a nitro group, makes it a candidate for hypoxia-selective bioreduction. This document provides detailed application notes and protocols for the investigation of this compound as a hypoxia probe, a radiosensitizer, and a hypoxia-activated therapeutic agent.

Principle of Action: Hypoxia-Selective Bioreduction

The utility of this compound in hypoxia research is predicated on the differential metabolism of the nitro group in normoxic versus hypoxic environments. In all cells, the nitro group can undergo a one-electron reduction by nitroreductase enzymes to form a radical anion.[2][5]

  • In normoxic tissues (normal oxygen levels): The radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen. This futile cycling prevents the accumulation of reactive metabolites, and the parent compound can diffuse out of the cell.[2]

  • In hypoxic tissues (low oxygen levels): The lack of oxygen allows for further reduction of the radical anion to reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules, such as proteins and DNA, leading to their entrapment within the hypoxic cells.[2][8] This selective trapping is the basis for its use as a hypoxia marker and its potential cytotoxic effects.

Potential Applications and Experimental Workflows

The unique hypoxia-selective activation of this compound allows for its investigation in several key areas of cancer research:

  • Hypoxia Imaging and Detection: Radiolabeled versions of the compound can be used for non-invasive imaging of hypoxic regions in tumors using techniques like Positron Emission Tomography (PET).[9] Alternatively, adducts of the compound can be detected in tissue biopsies via immunohistochemistry.

  • Hypoxic Cell Radiosensitization: By depleting intracellular thiols and forming adducts with DNA, the activated compound can increase the sensitivity of hypoxic tumor cells to radiation therapy.[7][10]

  • Hypoxia-Activated Prodrug: The compound itself or a derivative can be designed to release a cytotoxic agent upon bioreduction in a hypoxic environment, thereby selectively killing cancer cells in the most treatment-resistant regions of a tumor.[3][11]

Below is a diagram illustrating the general experimental workflow for evaluating a nitroimidazole compound in hypoxia research.

experimental_workflow Experimental Workflow for Hypoxia Research cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation uptake Cellular Uptake Assay biodistribution Biodistribution Studies uptake->biodistribution clonogenic Clonogenic Survival Assay tumor_growth Tumor Growth Delay clonogenic->tumor_growth apoptosis Apoptosis Assay ihc Immunohistochemistry apoptosis->ihc cell_cycle Cell Cycle Analysis cell_cycle->tumor_growth imaging PET/SPECT Imaging biodistribution->imaging imaging->tumor_growth ihc->tumor_growth synthesis Synthesis and Characterization of This compound synthesis->uptake synthesis->clonogenic synthesis->apoptosis synthesis->cell_cycle radiolabeling Radiolabeling (e.g., with 18F) synthesis->radiolabeling radiolabeling->biodistribution

General workflow for evaluating a nitroimidazole compound.

Signaling Pathway of Bioreductive Activation

The following diagram illustrates the mechanism of hypoxia-selective activation of a nitroimidazole compound.

bioreductive_activation Bioreductive Activation of Nitroimidazoles cluster_normoxia Normoxia cluster_hypoxia Hypoxia compound Nitroimidazole (R-NO2) radical Radical Anion (R-NO2•-) compound->radical Nitroreductases +1e- compound_normoxia R-NO2 radical->compound_normoxia O2 further_reduction Further Reduction radical->further_reduction No O2 reactive_species Reactive Intermediates (R-NO, R-NHOH) adducts Macromolecular Adducts (e.g., Protein, DNA) reactive_species->adducts Covalent Binding cytotoxicity Cytotoxicity & Radiosensitization adducts->cytotoxicity oxygen O2 further_reduction->reactive_species

Hypoxia-selective activation of nitroimidazoles.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be obtained for this compound, based on published results for other nitroimidazole derivatives.[5][12][13][14] These tables are intended to serve as a template for data presentation.

Table 1: In Vitro Hypoxia-Selective Uptake

Cell LineOxygen ConditionUptake (% of Control)Hypoxia-to-Normoxia Ratio
FaDuNormoxia (20% O₂)100-
FaDuHypoxia (1% O₂)3503.5
FaDuAnoxia (<0.1% O₂)8008.0
A549Normoxia (20% O₂)100-
A549Hypoxia (1% O₂)3203.2
A549Anoxia (<0.1% O₂)7507.5

Table 2: In Vivo Biodistribution of Radiolabeled Compound (e.g., with ¹⁸F)

Tissue1-hour post-injection (%ID/g)4-hours post-injection (%ID/g)
Blood1.5 ± 0.30.5 ± 0.1
Tumor2.0 ± 0.42.5 ± 0.5
Muscle0.8 ± 0.20.4 ± 0.1
Liver3.0 ± 0.62.0 ± 0.4
Kidney5.0 ± 1.01.5 ± 0.3
Tumor/Blood Ratio 1.33 5.0
Tumor/Muscle Ratio 2.5 6.25

Table 3: Radiosensitization Enhancement Ratio (SER)

Cell LineDrug Concentration (mM)Radiation Dose (Gy)SER
EMT6121.4
EMT6141.6
SCCVII121.5
SCCVII141.7

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in hypoxia research. These protocols are based on established methods for other nitroimidazole compounds and may require optimization.

Protocol 1: In Vitro Cellular Uptake Assay

Objective: To determine the hypoxia-selective accumulation of the compound in cancer cells.

Materials:

  • Cancer cell lines (e.g., FaDu, A549, EMT6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or its radiolabeled version)

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Scintillation counter (for radiolabeled compound) or HPLC (for non-radiolabeled compound)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Expose the cells to either normoxic (20% O₂) or hypoxic (e.g., 1% or <0.1% O₂) conditions for 4 hours prior to treatment.

  • Add the compound to the cells at the desired final concentration and incubate for various time points (e.g., 1, 2, 4 hours) under the respective oxygen conditions.

  • After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the amount of cell-associated compound using either a scintillation counter (for radiolabeled compound) or HPLC analysis of the cell lysate.

  • Determine the protein concentration of the lysates to normalize the uptake data.

  • Calculate the hypoxia-to-normoxia uptake ratio.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

Objective: To assess the ability of the compound to sensitize hypoxic cancer cells to ionizing radiation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Hypoxia chamber

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution

Procedure:

  • Plate a known number of cells into 60 mm dishes and allow them to attach.

  • Incubate the cells under hypoxic conditions for 4-6 hours.

  • Add the compound at various concentrations one hour prior to irradiation.

  • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Return the plates to a normoxic incubator and allow colonies to form over 10-14 days.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.

  • Plot survival curves and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 50%).

Protocol 3: In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor-targeting efficacy of the radiolabeled compound in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with EMT-6 tumors)

  • Radiolabeled this compound

  • Anesthetic

  • Gamma counter

  • Syringes and needles

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled compound via the tail vein.

  • At various time points post-injection (e.g., 0.5, 1, 2, 4 hours), euthanize a cohort of mice.

  • Dissect and collect major organs and tissues (tumor, blood, muscle, liver, kidneys, heart, lung, spleen, brain).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Determine the tumor-to-background ratios (e.g., tumor-to-blood, tumor-to-muscle).[13]

Protocol 4: Immunohistochemistry for Hypoxia Detection

Objective: To visualize the localization of the compound's adducts in hypoxic regions of tumor tissue.

Materials:

  • Tumor-bearing mice

  • This compound

  • Primary antibody against nitroimidazole adducts

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Formalin and paraffin for tissue processing

  • Microscope

Procedure:

  • Administer the compound to tumor-bearing mice and allow it to distribute and form adducts in hypoxic regions (typically 2-4 hours).

  • Euthanize the mice and excise the tumors.

  • Fix the tumors in formalin and embed in paraffin.

  • Cut thin sections (4-5 µm) of the tumor tissue and mount them on slides.

  • Perform standard immunohistochemistry protocols, including deparaffinization, rehydration, antigen retrieval, and blocking of endogenous peroxidase.[15][16][17]

  • Incubate the sections with the primary antibody against nitroimidazole adducts.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit, which will produce a brown stain in regions with adduct formation.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Examine the slides under a microscope to visualize the hypoxic regions.

Protocol 5: PET Imaging of Tumor Hypoxia

Objective: To non-invasively visualize and quantify tumor hypoxia in vivo using a radiolabeled version of the compound.

Materials:

  • Tumor-bearing animals

  • Radiolabeled this compound (e.g., with ¹⁸F)

  • PET scanner

  • Anesthetic

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Inject the radiolabeled compound intravenously.

  • Allow for an uptake period (e.g., 1-3 hours).

  • Position the animal in the PET scanner and acquire static or dynamic images.[18][19]

  • Reconstruct the PET images.

  • Analyze the images to determine the tracer uptake in the tumor and other tissues.

  • Calculate standardized uptake values (SUVs) or tumor-to-background ratios to quantify hypoxia.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, which is typically achieved through the N-arylation of 2-methylimidazole with an activated 4-nitroaryl halide (e.g., 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene).

Question: Why is my reaction yield consistently low or the reaction failing to proceed to completion?

Answer: Low yields in the N-arylation of 2-methylimidazole can arise from several factors, primarily related to the nucleophilicity of the imidazole, the reactivity of the aryl halide, and the reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Incomplete Deprotonation: 2-Methylimidazole needs to be deprotonated to act as an effective nucleophile. If a weak base is used, the concentration of the reactive imidazolide anion may be too low.

      • Recommendation: Consider using a stronger base. For instance, if you are using potassium carbonate (K₂CO₃), you could switch to cesium carbonate (Cs₂CO₃), which is often more effective, or a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent.

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

      • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred for this type of reaction. If you are using a less polar solvent, switching to one of these may improve your yield.

  • Assess the Reactivity of the Aryl Halide:

    • The reactivity of 4-nitroaryl halides follows the order: F > Cl > Br > I for nucleophilic aromatic substitution (SₙAr).

      • Recommendation: If you are using 1-chloro-4-nitrobenzene and experiencing low reactivity, switching to 1-fluoro-4-nitrobenzene will significantly increase the reaction rate.

  • Reaction Temperature:

    • Many N-arylation reactions require heating to proceed at a reasonable rate.

      • Recommendation: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C or higher) can improve the yield. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition at higher temperatures.

  • Consider Catalysis (Ullmann Condensation):

    • If the SₙAr reaction is not efficient, a copper-catalyzed Ullmann-type coupling can be an effective alternative, especially when using less reactive aryl halides like 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene.

      • Recommendation: Employ a copper(I) salt such as CuI, CuBr, or Cu₂O as a catalyst. The addition of a ligand, such as a phenanthroline or a diamine derivative, can significantly improve the catalyst's efficacy.

Question: I am observing the formation of significant side products. What could be the cause and how can I minimize them?

Answer: Side product formation can be due to reactions involving the solvent, impurities, or alternative reaction pathways.

Troubleshooting Steps:

  • Purity of Reagents and Solvent:

    • Water Content: The presence of water can lead to the hydrolysis of the 4-nitroaryl halide and can also affect the activity of the base.

      • Recommendation: Ensure all reagents are pure and use anhydrous solvents, especially when working with strong bases like NaH.

    • Starting Material Purity: Impurities in the 2-methylimidazole or the 4-nitroaryl halide can lead to undesired side reactions.

      • Recommendation: Use purified starting materials.

  • Reaction with Solvent:

    • At high temperatures, solvents like DMF can decompose or react with the reagents.

      • Recommendation: If you suspect solvent-related side products, consider using a more stable solvent like DMSO or sulfolane, or try to run the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-arylation of 2-methylimidazole with a 4-nitro-substituted aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, via a nucleophilic aromatic substitution (SₙAr) reaction. An alternative is the copper-catalyzed Ullmann condensation.

Q2: Which base is most effective for the deprotonation of 2-methylimidazole in this synthesis?

A2: The choice of base depends on the overall reaction conditions. For SₙAr reactions, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used in polar aprotic solvents. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be very effective.

Q3: Is a catalyst necessary for this reaction?

A3: For the SₙAr reaction with highly activated aryl halides like 1-fluoro-4-nitrobenzene, a catalyst is generally not required. However, for less reactive aryl halides (e.g., 1-bromo-4-nitrobenzene), a copper catalyst is often used in what is known as an Ullmann condensation to achieve good yields.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The consumption of the starting materials (2-methylimidazole and the 4-nitroaryl halide) and the formation of the product can be visualized. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis, LC-MS or Gas Chromatography (GC) can be used.

Q5: What are the typical purification methods for the final product?

A5: After the reaction is complete, the crude product is typically worked up by quenching the reaction, extracting the product into an organic solvent, and washing to remove the base and other inorganic salts. The final purification is usually achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of N-Alkylation of Nitroimidazoles.

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₂CO₃Acetonitrile6066-85
2K₂CO₃DMFRoom Temp.ModerateInferred
3Cs₂CO₃DMSO80HighInferred
4NaHTHFRoom Temp.HighInferred

Yields are generalized from similar N-alkylation/arylation reactions of imidazoles and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Nucleophilic Aromatic Substitution (SₙAr)

Materials:

  • 2-Methylimidazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 2-methylimidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix 2-Methylimidazole and K₂CO₃ in DMF stir1 2. Stir for 30 min at Room Temperature reactants->stir1 add_aryl_halide 3. Add 1-Fluoro-4-nitrobenzene stir1->add_aryl_halide heat 4. Heat to 80°C add_aryl_halide->heat monitor 5. Monitor by TLC heat->monitor quench 6. Quench with Ice-Water monitor->quench extract 7. Extract with Ethyl Acetate quench->extract wash_dry 8. Wash with Brine and Dry extract->wash_dry evaporate 9. Evaporate Solvent wash_dry->evaporate purify 10. Recrystallization or Column Chromatography evaporate->purify

Caption: A flowchart of the experimental workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_base_solvent Base/Solvent Issues cluster_reactivity Reactivity Issues cluster_catalysis Consider Catalysis start Low Yield? check_base Weak Base? start->check_base check_solvent Inappropriate Solvent? start->check_solvent check_halide Less Reactive Aryl Halide? start->check_halide check_temp Low Temperature? start->check_temp change_base Use Stronger Base (e.g., Cs₂CO₃, NaH) check_base->change_base change_solvent Use Polar Aprotic (DMF, DMSO) check_solvent->change_solvent change_halide Use 1-Fluoro-4-nitrobenzene check_halide->change_halide use_catalyst Try Ullmann Coupling (Cu(I) catalyst) change_halide->use_catalyst If using Br/I increase_temp Increase Temperature check_temp->increase_temp

Caption: A troubleshooting decision diagram for low yield.

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor solubility for this compound?

A1: The structure of this compound, which includes a nitrophenyl group, suggests it is a lipophilic (hydrophobic) compound. Poor aqueous solubility is a common challenge for such molecules, often leading to precipitation when diluted from an organic stock solution into an aqueous assay buffer or cell culture medium.[1]

Q2: What is the recommended first step for dissolving this compound?

A2: The standard initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.[3][4]

Q3: What is "solvent shock" and how can I avoid it?

A3: Solvent shock, or "crashing out," is the rapid precipitation of a compound when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble.[1][2] To mitigate this, it is recommended to perform serial dilutions, add the stock solution dropwise to pre-warmed (e.g., 37°C) aqueous solution while vortexing, and ensure the final concentration of the organic solvent is as low as possible (typically ≤ 0.5%).[1][2]

Q4: Can repeated freeze-thaw cycles of my stock solution affect my experiment?

A4: Yes, repeated freeze-thaw cycles can lead to compound precipitation within the stock solution, especially for compounds with poor solubility at lower temperatures.[1] It is best practice to aliquot the stock solution into single-use volumes to minimize this issue.[1]

Troubleshooting Guide for Compound Precipitation

Encountering precipitation can compromise the accuracy and reproducibility of your experimental results. The following guide provides a structured approach to troubleshooting these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation The final concentration exceeds the compound's solubility in the aqueous medium.[2]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2]
Rapid dilution causing "solvent shock."[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing.[2]
Low temperature of the aqueous medium decreases solubility.[5]Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[1][2]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., from room temperature to 37°C).[1]Pre-warm the cell culture media to 37°C before adding the compound.[1]
pH shift in the medium due to CO2 environment or cell metabolism.[1]Ensure the media is properly buffered (e.g., with HEPES). Test the compound's solubility at different pH values.[1]
Interaction with media components (e.g., salts, proteins).[1]Test the compound's stability in the specific medium over time. Evaluate solubility in a simpler buffer like PBS to see if media components are the cause.[1]
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.[1]Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]
Water absorption by DMSO stock, reducing compound solubility.[1]Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[1]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound like this compound.

  • Solvent Selection : Begin with 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Weighing the Compound : Accurately weigh a precise amount of this compound.

  • Dissolution : Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Solubilization : Vortex the solution thoroughly. If necessary, use brief sonication or gentle warming (e.g., in a 37°C water bath) to ensure the compound is fully dissolved.

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[1]

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium

This protocol helps establish the working concentration range for your experiments to avoid precipitation.

  • Prepare Stock Solution : Make a high-concentration stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare Serial Dilutions : Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C). Prepare a series of dilutions of the stock solution in the medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Visual Inspection : Immediately after dilution, visually inspect each solution for any signs of precipitation (cloudiness, crystals).

  • Incubation : Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.

  • Final Inspection : After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Advanced Solubilization Strategies

If standard methods are insufficient, consider these advanced strategies. The choice of method will depend on the specific requirements of your assay.

Strategy Description Considerations
Co-solvents Using water-miscible organic solvents to increase solubility.[6]Common co-solvents include PEG, ethanol, and propylene glycol.[7] The final concentration must be compatible with the assay and not cause toxicity.
pH Modification Adjusting the pH of the buffer can increase the solubility of ionizable compounds.[6]The pKa of the compound needs to be considered. The chosen pH must be compatible with the biological system.
Surfactants Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[6]Examples include Tween® 20, Tween® 80, and Cremophor® EL. The concentration must be below the critical micelle concentration and non-toxic to cells.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][8]Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
Lipid-Based Formulations For in vivo studies, lipid-based drug delivery systems (LBDDS) can enhance solubility and absorption.[6][9]These include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS).[7]
Particle Size Reduction Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6][8]Techniques include micronization and the formation of nanosuspensions.[7][9]

Data Presentation

When determining the solubility of this compound in various solvent systems, it is crucial to present the data clearly.

Table 1: Example Solubility Data for this compound

Solvent System Maximum Soluble Concentration (µM) Observations
100% DMSO>50,000Clear solution
PBS (pH 7.4)<10Immediate precipitation
Cell Culture Medium + 10% FBS25Clear for 24h
5% DMSO in PBS50Precipitates after 2h
10% PEG 400 in PBS100Clear solution
2% HP-β-CD in PBS150Clear solution

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Stock Solution Preparation cluster_test Solubility Testing cluster_analysis Analysis cluster_troubleshoot Troubleshooting A Weigh Compound B Dissolve in 100% DMSO A->B C Vortex / Sonicate B->C D Prepare Serial Dilutions in Assay Medium C->D E Visual Inspection (Time 0) D->E F Incubate at 37°C E->F G Visual Inspection (Post-Incubation) F->G H Determine Max Soluble Concentration G->H J Precipitation Observed G->J I Proceed with Assay H->I J->D Retry with Lower Concentration G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 2-Methyl-1-(4-nitrophenyl) -1H-imidazole Inhibitor->MEK

References

Technical Support Center: Regioselective Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.

Troubleshooting Guide

Issue: Low to no product yield

  • Question: My reaction is not yielding the desired this compound. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Copper(I) and Palladium(0) catalysts are susceptible to oxidation, which deactivates them.

    • Reagent and Solvent Quality: Use anhydrous solvents and ensure all reagents are of high purity. Water can interfere with the base and the catalytic cycle.

    • Catalyst and Ligand Activity: The choice of catalyst and ligand is crucial. For Ullmann-type reactions, ensure the copper source (e.g., CuI) is fresh. In Buchwald-Hartwig aminations, the palladium catalyst and phosphine ligand must be handled under inert conditions. Consider a pre-activation step for the palladium catalyst by heating it with the ligand before adding the other reactants.

    • Base Strength and Solubility: The base plays a critical role. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu are often used. The solubility of the base can also impact the reaction rate.

    • Temperature: Ensure the reaction is heated to the optimal temperature. Ullmann reactions often require higher temperatures (100-140 °C), while Buchwald-Hartwig reactions can sometimes proceed at lower temperatures depending on the catalyst system.

Issue: Poor Regioselectivity (Formation of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole or other isomers)

  • Question: I am observing the formation of undesired regioisomers. How can I improve the regioselectivity of the N-arylation?

  • Answer: The formation of isomers is a common challenge in the N-substitution of unsymmetrical imidazoles.

    • Steric Hindrance: The methyl group at the 2-position of 2-methylimidazole sterically hinders the N-1 position. However, electronic effects also play a significant role.

    • Protecting Groups: While not ideal for a direct synthesis, the use of a removable protecting group on one of the nitrogen atoms can ensure perfect regioselectivity.

    • Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. Bulky phosphine ligands can enhance selectivity for the less sterically hindered nitrogen.

    • Reaction Conditions: Fine-tuning the solvent and temperature can sometimes influence the isomeric ratio.

Issue: Formation of Side Products

  • Question: Besides regioisomers, I am observing other side products in my reaction mixture. What are they and how can I minimize them?

  • Answer: Common side products can include:

    • Hydrodehalogenation of the Aryl Halide: This results in the formation of nitrobenzene. This can be more prevalent in palladium-catalyzed reactions and can be minimized by ensuring an efficient catalytic cycle.

    • Homocoupling of the Aryl Halide: This leads to the formation of 4,4'-dinitrobiphenyl. This is a common side reaction in Ullmann couplings and can be suppressed by using appropriate ligands and controlling the reaction temperature.

    • Degradation of Starting Materials: At high temperatures, the nitro-containing starting materials may be prone to degradation. Monitor the reaction progress and avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for the synthesis of this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both methods can be effective, and the choice may depend on the available reagents and laboratory capabilities.

  • Ullmann Condensation: This is a classic, cost-effective method using a copper catalyst. It is often robust but may require higher reaction temperatures.

  • Buchwald-Hartwig Amination: This method uses a palladium catalyst and often proceeds under milder conditions with a broader substrate scope. However, palladium catalysts and phosphine ligands can be more expensive and sensitive to air and moisture.

Q2: What is the role of the ligand in these cross-coupling reactions?

A2: Ligands are crucial for the success of both Ullmann and Buchwald-Hartwig reactions. They stabilize the metal catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), leading to higher yields and faster reaction rates.

Q3: Can I use 1-fluoro-4-nitrobenzene instead of 1-bromo-4-nitrobenzene?

A3: Yes, 1-fluoro-4-nitrobenzene can be a suitable substrate, particularly for nucleophilic aromatic substitution (SNAAr) type reactions, as the fluorine atom is a good leaving group when activated by the electron-withdrawing nitro group. In some cases, this may offer a more cost-effective and reactive alternative to bromo or iodo derivatives, potentially even proceeding without a metal catalyst under basic conditions at elevated temperatures.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting materials and the product. The disappearance of the limiting reagent (usually 2-methylimidazole or the aryl halide) indicates the completion of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed cross-coupling reaction.

Materials:

  • 2-Methylimidazole

  • 1-Bromo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • L-Proline (as a ligand)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add 2-methylimidazole (1.0 equiv.), 1-bromo-4-nitrobenzene (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via a syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general method for the synthesis of this compound using a palladium catalyst.

Materials:

  • 2-Methylimidazole

  • 1-Bromo-4-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) to an oven-dried reaction vessel.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • Add 2-methylimidazole (1.2 equiv.), 1-bromo-4-nitrobenzene (1.0 equiv.), and NaOtBu (1.4 equiv.).

  • Seal the reaction vessel and heat the mixture to 100 °C with stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

ParameterUllmann-Type ReactionBuchwald-Hartwig Amination
Catalyst CuIPd₂(dba)₃
Ligand L-ProlineXantphos
Base K₂CO₃NaOtBu
Solvent DMFToluene
Temperature 110-120 °C100 °C
Typical Reaction Time 12-24 hours8-16 hours
Reported Yields 60-85%70-95%

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent/Solvent Purity check_inert->check_reagents solution_inert Purge system with N2/Ar. Use degassed solvents. check_inert->solution_inert check_catalyst Evaluate Catalyst/Ligand Activity check_reagents->check_catalyst solution_reagents Use anhydrous solvents. Ensure high purity of starting materials. check_reagents->solution_reagents check_base Assess Base Strength/Solubility check_catalyst->check_base solution_catalyst Use fresh catalyst/ligand. Consider catalyst pre-activation. check_catalyst->solution_catalyst check_temp Confirm Optimal Temperature check_base->check_temp solution_base Use a stronger or more soluble base. Ensure base is finely powdered. check_base->solution_base solution_temp Adjust temperature based on literature for the specific catalytic system. check_temp->solution_temp end Improved Yield solution_inert->end solution_reagents->end solution_catalyst->end solution_base->end solution_temp->end

Caption: A step-by-step workflow for troubleshooting low product yield.

Regioselectivity_Factors Factors Influencing Regioselectivity regioselectivity Regioselectivity (N1 vs. N3 Arylation) steric_effects Steric Effects (2-Methyl Group) regioselectivity->steric_effects electronic_effects Electronic Effects (Nitro Group on Aryl Halide) regioselectivity->electronic_effects catalyst_system Catalyst System (Metal and Ligand) regioselectivity->catalyst_system reaction_conditions Reaction Conditions (Solvent, Temperature, Base) regioselectivity->reaction_conditions

Caption: Key factors that control the regioselective N-arylation of 2-methylimidazole.

Technical Support Center: Optimizing In Vivo Dosage for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a rodent model?

A1: For a novel compound without prior in vivo data, a conservative approach is essential. A starting point can be extrapolated from in vitro efficacy data (e.g., IC50 or EC50 values). A common practice is to start with a low dose, such as 1-5 mg/kg, and escalate from there in a dose-ranging study. It is crucial to monitor for any signs of toxicity.

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation will depend on the physicochemical properties of the compound, particularly its solubility. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common for poorly water-soluble compounds. For parenteral routes (e.g., intravenous or intraperitoneal), the compound must be dissolved in a sterile, isotonic solution, such as 0.9% saline. The pH of the solution should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to avoid irritation.

Q3: What are the potential mechanisms of action and toxicity for a nitroimidazole-based compound?

A3: Nitroimidazole compounds often act as prodrugs that are activated under hypoxic conditions, such as those found in anaerobic bacteria, certain protozoa, and the microenvironment of solid tumors. The nitro group is reduced to form reactive nitroso radicals that can induce DNA damage and lead to cell death.[1][2] Potential toxicities associated with imidazole-containing compounds can include effects on the liver and thyroid, as well as neurotoxicity at higher doses.[3][4] Some studies have shown that imidazole derivatives can induce cellular toxicity by impairing redox balance and mitochondrial membrane potential.[5]

Q4: What are the key parameters to monitor during an in vivo study with this compound?

A4: Key parameters to monitor include:

  • Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur), activity levels, and any signs of distress.

  • Body Weight: Regular measurement of body weight is a sensitive indicator of general health.

  • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for understanding its exposure profile.

  • Pharmacodynamics (PD): Measuring the biological effect of the drug on its intended target.

  • Toxicity Markers: At the end of the study, or if signs of toxicity are observed, blood samples should be collected for hematology and clinical chemistry analysis. Histopathological examination of key organs (e.g., liver, kidneys, spleen, and any target tissues) is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy at presumed therapeutic doses. Poor bioavailability due to formulation issues.Characterize the compound's solubility. Test different formulation vehicles (e.g., cyclodextrins, co-solvents) to improve solubility and absorption. Consider alternative routes of administration.
Rapid metabolism or clearance of the compound.Conduct a pharmacokinetic study to determine the half-life of the compound. A more frequent dosing schedule or a higher dose may be necessary.
Unexpected toxicity or mortality at low doses. Off-target effects of the compound.Perform a thorough literature search for toxicities associated with similar chemical structures. Conduct a preliminary acute toxicity study with a wider range of doses to establish the No-Observed-Adverse-Effect-Level (NOAEL).
Vehicle-related toxicity.Run a control group treated with the vehicle alone to rule out any adverse effects from the formulation.
High variability in animal response. Inconsistent dosing technique.Ensure all personnel are properly trained on the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Use appropriate needle sizes and volumes for the animal's size.
Biological variability within the animal cohort.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight at the start of the study.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 mice per dose group.

  • Dose Escalation: Begin with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 15, 50, 150, 500 mg/kg). The dose progression can be adjusted based on observed toxicity.

  • Administration: Administer the compound daily for 5-7 days via the intended route of administration for the efficacy studies.

  • Monitoring: Record body weight daily. Perform clinical observations twice daily for any signs of toxicity (e.g., lethargy, anorexia, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% loss in body weight.

Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Animal Model: Use Sprague-Dawley or Wistar rats, with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous (IV) route in separate groups to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Process blood to plasma and analyze the concentration of the parent compound (and any major metabolites, if known) using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Hypothetical Dose-Ranging and Toxicity Data for this compound in Mice
Dose (mg/kg/day)Route of AdministrationNumber of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
0 (Vehicle)Oral Gavage50/5+2.5Normal
10Oral Gavage50/5+1.8Normal
30Oral Gavage50/5-1.2Normal
100Oral Gavage51/5-8.5Mild lethargy, ruffled fur in 2/5 animals
300Oral Gavage53/5-15.2Significant lethargy, ataxia in surviving animals
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 12504500
Tmax (hr) 1.50.25
AUC (0-inf) (ng*hr/mL) 87509800
Half-life (hr) 4.23.9
Bioavailability (%) 17.8-

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_preclinical Preclinical Assessment formulation Formulation Development (Solubility, Stability) mtd Maximum Tolerated Dose (MTD) Study (Dose-ranging, Acute Toxicity) formulation->mtd Determine appropriate vehicle pk Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) mtd->pk Establish safe dose range efficacy Efficacy Studies (Dose-response in Disease Model) pk->efficacy Inform dosing regimen efficacy->mtd Refine dose if toxicity observed

Caption: A typical experimental workflow for in vivo dosage optimization.

signaling_pathway Hypothesized Mechanism of Action for Nitroimidazole Compounds compound This compound (Prodrug) reduction Nitroreductase Enzymes compound->reduction Enters cell hypoxia Hypoxic Environment (e.g., Tumor Microenvironment) hypoxia->reduction Activates radicals Reactive Nitroso Radicals reduction->radicals Reduces nitro group dna Cellular DNA radicals->dna damage DNA Strand Breaks & Adducts dna->damage Interaction apoptosis Apoptosis / Cell Death damage->apoptosis

Caption: Hypothesized mechanism of action for nitroimidazole compounds.

logical_relationship Key Considerations for Dosage Optimization center Optimal In Vivo Dose efficacy Therapeutic Efficacy efficacy->center toxicity Acceptable Toxicity toxicity->center pkpd PK/PD Relationship pkpd->center animal_model Animal Model (Species, Strain, Disease State) animal_model->center formulation Compound Formulation formulation->center

Caption: Key factors influencing the determination of an optimal in vivo dose.

References

Technical Support Center: Stability of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of this compound?

Q2: What are the common signs of degradation for this compound?

A2: Visual indicators of degradation include a color change in the solid material or solution, often to yellow or brown, the formation of precipitates, or a change in viscosity. Analytically, degradation can be identified by the appearance of new peaks and a decrease in the main peak area in chromatograms (e.g., HPLC).

Q3: How should I prepare a stock solution of this compound for stability studies?

A3: For initial assessments, a stock solution can be prepared by dissolving the compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The choice of solvent may depend on the specific stress condition being tested. For aqueous stability studies, further dilution in aqueous buffers is necessary.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products.[3] This is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Q5: What analytical technique is most suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[1][4] This method should be capable of separating the intact drug from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies. - Fluctuation in experimental conditions (temperature, pH).- Inconsistent sample preparation.- Issues with the analytical method.- Ensure precise control of all experimental parameters.- Follow a standardized sample preparation protocol.- Validate the stability-indicating HPLC method for robustness.
Rapid degradation observed under all conditions. - High reactivity of the molecule.- Contaminated solvents or reagents.- Inappropriate storage of stock solutions.- Re-evaluate the severity of the stress conditions; start with milder conditions.- Use high-purity, HPLC-grade solvents and fresh reagents.- Store stock solutions protected from light and at an appropriate temperature (e.g., 2-8 °C).
No degradation observed under stress conditions. - The compound is highly stable under the tested conditions.- The stress conditions are not harsh enough.- Increase the duration, temperature, or concentration of the stressor.- For hydrolytic studies, if no degradation is seen with 0.1 M HCl or NaOH, consider using 1 M solutions.
Appearance of multiple, unresolved peaks in the chromatogram. - Complex degradation pathway.- The analytical method lacks sufficient resolution.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature.- Employ a mass spectrometer (LC-MS) to identify the masses of the degradation products, which can aid in method development.

Stability Profile

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the expected qualitative stability based on studies of analogous 5-nitroimidazole compounds.[1][2][5]

Stress Condition Solvent/Reagent Expected Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClMild DegradationHydrolytic cleavage products
Alkaline Hydrolysis 0.1 M - 1 M NaOHSignificant DegradationHydrolytic cleavage products
Oxidative Stress 3-30% H₂O₂Significant DegradationOxidized imidazole or nitro group derivatives
Thermal Stress Dry Heat (e.g., 60-80°C)Generally StableLimited thermal decomposition products
Photolytic Stress UV/Visible LightMild to Moderate DegradationPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Objective: To investigate the degradation pathways and identify the degradation products of this compound under various stress conditions.

2. Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

4. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis. If no significant degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. At specified intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol or water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample by HPLC. A control sample should be kept in the dark.

5. Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution (e.g., in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C) stock_solution->thermal photo Photolytic Degradation (Solution, UV/Vis Light) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute to Working Concentration sampling->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

Protocol 2: Stability-Indicating HPLC Method Development

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Initial Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). A common starting gradient could be 10% to 90% Acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 310-320 nm for nitroaromatic compounds).

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

3. Method Optimization: Inject a mixture of the stressed samples (a cocktail of samples from the forced degradation study) to observe the separation of all degradation peaks from the parent peak. Adjust the mobile phase composition, gradient slope, pH, and flow rate to achieve adequate resolution between all peaks.

4. Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G HPLC Method Development and Validation Pathway start Define Method Objective (Stability-Indicating Assay) initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) start->initial_conditions forced_degradation Prepare Stressed Samples (Acid, Base, Oxidative, etc.) initial_conditions->forced_degradation optimization Inject Stressed Sample Cocktail & Optimize Separation forced_degradation->optimization optimization->initial_conditions Poor Resolution validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) optimization->validation Resolution Achieved routine_use Implement for Routine Stability Testing validation->routine_use

Caption: Pathway for HPLC Method Development.

References

Minimizing off-target effects of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. The information is designed to help minimize and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known or anticipated biological activities of this compound that could contribute to off-target effects?

A1: While specific data for this compound is limited, the broader class of nitroimidazole compounds is known for a range of biological activities. These are primarily centered around their use as anti-bacterial, anti-protozoal, and potential anti-cancer agents. The core mechanism for many nitroimidazoles is the bioreductive activation of the nitro group in low-oxygen (hypoxic) environments, which are common in anaerobic organisms and solid tumors. This process generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, including DNA strand breaks and protein modification. Therefore, off-target effects could manifest as cytotoxicity in non-target aerobic cells, particularly at higher concentrations or with prolonged exposure.

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results with nitroimidazole compounds can stem from several factors:

  • Variable Hypoxia: The activity of many nitroimidazoles is dependent on the level of hypoxia. Minor variations in cell culture density, media depth, or incubator oxygen levels can alter the local oxygen concentration and thus affect the bioreductive activation of the compound.

  • Compound Stability: Nitroimidazole derivatives can be sensitive to light and pH. Ensure consistent storage conditions and prepare fresh solutions for each experiment.

  • Cell Line Variability: Different cell lines have varying levels of nitroreductase enzymes, which are responsible for activating the compound. This can lead to significant differences in sensitivity.

Q3: I am observing unexpected cytotoxicity in my control (non-target) cell lines. How can I investigate and mitigate this?

A3: Unexpected cytotoxicity is a common off-target effect. To address this, consider the following:

  • Concentration-Response Curve: Perform a detailed concentration-response study to determine the IC50 (half-maximal inhibitory concentration) in both your target and non-target cell lines. This will help establish a therapeutic window.

  • Normoxic vs. Hypoxic Conditions: Compare the cytotoxicity of the compound under both normal oxygen (normoxic) and low-oxygen (hypoxic) conditions. If the cytotoxicity is significantly higher under hypoxic conditions, it suggests the effect is linked to the intended bioreductive activation mechanism.

  • Alternative Cytotoxicity Assays: Use multiple, mechanistically different cytotoxicity assays (e.g., membrane integrity assays like LDH release in addition to metabolic assays like MTT) to confirm the results and rule out assay-specific artifacts.

Q4: How can I determine if this compound is interacting with unintended protein targets?

A4: Identifying specific off-target protein interactions is crucial. Several advanced techniques can be employed:

  • Kinome Profiling: Since many small molecules can have off-target effects on kinases, kinome profiling can screen for interactions with a large panel of kinases.[1][2][3][4] This can reveal unexpected inhibition or activation of signaling pathways.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[5][6][7] It can be adapted to screen for off-target binding.

  • Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample.[8]

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity in Non-Target Cells

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.

start High Cytotoxicity Observed in Non-Target Cells check_concentration Verify Compound Concentration and Purity start->check_concentration dose_response Perform Concentration- Response Assay check_concentration->dose_response compare_conditions Compare Cytotoxicity in Normoxic vs. Hypoxic Conditions dose_response->compare_conditions hypoxia_dependent Cytotoxicity is Hypoxia-Dependent compare_conditions->hypoxia_dependent Significantly Higher in Hypoxia hypoxia_independent Cytotoxicity is Hypoxia-Independent compare_conditions->hypoxia_independent Similar in Both mechanism_on_target Likely due to bioreductive activation. Consider dose reduction. hypoxia_dependent->mechanism_on_target off_target_investigation Investigate Off-Target Mechanisms hypoxia_independent->off_target_investigation cet_kinome Perform CETSA or Kinome Profiling off_target_investigation->cet_kinome end Identify Off-Target and Refine Experiment cet_kinome->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Data Presentation: Comparative Cytotoxicity

The following table structure should be used to summarize data from concentration-response experiments to help identify a therapeutic window.

Cell LineConditionIC50 (µM)
Target Cell Line AHypoxic (1% O₂)Value
Target Cell Line ANormoxic (21% O₂)Value
Non-Target Cell Line BHypoxic (1% O₂)Value
Non-Target Cell Line BNormoxic (21% O₂)Value
Non-Target Cell Line CNormoxic (21% O₂)Value

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Target and non-target cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells (24h) treat Treat with Compound (24-72h) seed->treat add_mtt Add MTT (4h) treat->add_mtt solubilize Solubilize Formazan (with DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate treat Treat Cells with Compound/Vehicle harvest Harvest and Resuspend Cells treat->harvest heat Heat Aliquots to Various Temperatures harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble Fraction lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify analyze Analyze Thermal Shift quantify->analyze

References

Technical Support Center: Characterization of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges often revolve around achieving regioselective N-alkylation of the 2-methylimidazole core. The presence of two nitrogen atoms in the imidazole ring can lead to the formation of isomeric products. Reaction conditions such as the choice of base, solvent, and temperature are critical to favor the desired N1-alkylation.[1] In addition, the electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the starting materials.[2]

Q2: I am observing a low yield after the synthesis. What are the potential causes?

A2: Low yields can be attributed to several factors including incomplete reaction, formation of side products, or loss of product during workup and purification. It is crucial to monitor the reaction progress using thin-layer chromatography (TLC) to ensure the consumption of starting materials. The choice of base and solvent is also critical; for instance, using potassium carbonate in acetonitrile at an elevated temperature has been shown to improve yields for similar N-alkylations of nitroimidazoles.[1]

Q3: My purified product appears colored. Is this normal, and how can I remove the color?

A3: Nitroaromatic compounds are often yellow or have a distinct color. A pale yellow color for this compound is expected. However, dark coloration may indicate the presence of impurities. These can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[3]

Q4: I'm struggling with the purification of the crude product by column chromatography. What can I do?

A4: Purification of imidazole derivatives by silica gel chromatography can be challenging due to the basicity of the imidazole ring, which can lead to tailing.[4] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[4] Alternatively, using a different stationary phase, such as neutral or basic alumina, can improve separation.[4] Dry loading the sample onto the column can also result in sharper bands.[4]

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Multiple spots on TLC after reaction Formation of N-1 and N-3 isomers, or unreacted starting materials.Optimize reaction conditions: vary the base (e.g., K2CO3, KOH), solvent (e.g., DMF, DMSO, Acetonitrile), and temperature to improve regioselectivity.[1]
Product "oiling out" during recrystallization The solvent system is not optimal, or the product has a low melting point.Try a different solvent or a co-solvent system. Ensure a sufficient temperature difference between the hot dissolution and cooling stages. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[5]
Significant tailing during column chromatography Strong interaction between the basic imidazole and acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[4] Use neutral or basic alumina as the stationary phase.[4]
Low recovery after column chromatography Irreversible adsorption of the product onto the stationary phase.Use a less acidic stationary phase like neutral alumina.[3] Employ a gradient elution starting with a less polar solvent system and gradually increasing polarity.[4]
Emulsion formation during acid-base extraction High concentration of the compound or salts.Add more solvent to dilute the mixture. A saturated brine solution can help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[4]
Analytical Characterization
Technique Problem Possible Cause Troubleshooting Steps
¹H NMR Broad peaks for imidazole protons Proton exchange with residual water or acidic impurities.Ensure the NMR solvent (e.g., DMSO-d6, CDCl3) is dry. A drop of D2O can be added to confirm exchangeable protons.
¹H NMR Complex aromatic region Overlapping signals from the nitrophenyl and imidazole rings.Use a high-field NMR spectrometer for better resolution.[6] 2D NMR techniques like COSY and HSQC can help in assigning the signals.
Mass Spec Weak or absent molecular ion peak Fragmentation of the nitro group.Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.
Mass Spec Unexpected m/z values Presence of adducts (e.g., with sodium or potassium).Check the source of potential salt contamination in the sample preparation.
HPLC Poor peak shape (tailing) Interaction with residual silanols on the column.Use a column with end-capping. Add a competing base like triethylamine to the mobile phase.
HPLC Co-elution with impurities Inadequate separation conditions.Optimize the mobile phase composition and gradient. Try a different stationary phase (e.g., phenyl-hexyl instead of C18).

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).[1]

  • Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[7]

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and assign the chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole-H~7.0-7.2d~1.5
Imidazole-H~7.2-7.4d~1.5
Phenyl-H (ortho to NO₂)~8.3-8.5d~9.0
Phenyl-H (meta to NO₂)~7.5-7.7d~9.0
Methyl-H~2.4-2.6s-

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Mix Mix 2-methylimidazole, base, and solvent Start->Mix Add Add 1-fluoro-4-nitrobenzene Mix->Add Heat Heat and monitor by TLC Add->Heat Workup Quench with water and extract Heat->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Purification Problem Purification Issue? Tailing Tailing on Silica? Problem->Tailing LowYield Low Yield? Problem->LowYield CoElution Co-elution of Impurities? Problem->CoElution AddBase Add triethylamine to eluent Tailing->AddBase Yes UseAlumina Use neutral/basic alumina Tailing->UseAlumina Yes DryLoad Use dry loading technique LowYield->DryLoad Yes Gradient Optimize solvent gradient CoElution->Gradient Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Characterization_Pathway Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI, HRMS) Product->MS HPLC HPLC Analysis Product->HPLC Structure Structure Confirmed? NMR->Structure MS->Structure Purity Purity >95%? HPLC->Purity

Caption: The logical flow for the analytical characterization of the final product.

References

Technical Support Center: Enhancing the Bioavailability of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole and its derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate bioavailability for this compound derivatives?

A1: The primary challenge is the poor aqueous solubility of this class of compounds. Like many nitroimidazole derivatives, this compound is a lipophilic molecule, which can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low bioavailability.[1]

Q2: What are the most promising strategies to enhance the bioavailability of these derivatives?

A2: Two of the most effective and widely used strategies for enhancing the bioavailability of poorly soluble drugs are:

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[2][3] This can be achieved through methods like solvent evaporation or melt extrusion. The goal is to reduce the drug's particle size to a molecular level and convert it to an amorphous state, thereby increasing its surface area and dissolution rate.[2][4]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio. This leads to a higher dissolution velocity and improved saturation solubility, which can enhance bioavailability.[5] Techniques like nanoprecipitation are commonly employed.

Q3: How do I choose between solid dispersion and nanoparticle formulation?

A3: The choice depends on the physicochemical properties of your specific derivative and your manufacturing capabilities.

  • Solid dispersions are often a good starting point and can be prepared using relatively simple techniques like solvent evaporation. They are particularly effective for compounds that can be rendered amorphous.

  • Nanoparticle formulations can offer greater bioavailability enhancement, especially for compounds that are difficult to amorphize. However, the formulation process can be more complex, with potential challenges such as particle aggregation.

Q4: What are the critical physicochemical properties of this compound to consider during formulation development?

A4: While specific data for this compound is limited, we can infer properties from closely related analogs like 2-Methyl-4-nitroimidazole. Key parameters to consider are:

  • Melting Point: The melting point of 2-Methyl-4-nitroimidazole is in the range of 251-255 °C.[6] A high melting point can make melt-based methods for solid dispersions challenging.

  • LogP (Lipophilicity): The LogP for 2-Methyl-4-nitroimidazole is approximately 1.15. This indicates its lipophilic nature and likely poor aqueous solubility.

  • Aqueous Solubility: The water solubility of 2-Methyl-4-nitroimidazole is reported to be 3.01 g/L at 20 °C.[7]

  • pKa: The predicted pKa is around 8.87, indicating it is a weak base.[7]

Troubleshooting Guide: Solid Dispersion Formulation by Solvent Evaporation

Issue Potential Cause Troubleshooting Steps
Low Drug Loading Poor solubility of the drug in the chosen solvent.- Select a solvent in which both the drug and the carrier are highly soluble. - Increase the volume of the solvent.
Phase Separation/ Drug Crystallization during Storage The drug is not molecularly dispersed or the formulation is unstable.- Increase the drug-to-carrier ratio. - Screen different hydrophilic carriers (e.g., PVP, PEG, HPMC) to find one with better miscibility with the drug. - Ensure complete removal of the solvent during evaporation.
Slow Dissolution Rate Incomplete amorphization of the drug. High viscosity of the diffusion layer around the particles.- Confirm the amorphous state using techniques like XRD or DSC. - Optimize the solvent evaporation rate; rapid evaporation is often preferred. - Incorporate a surfactant in the dissolution medium or the formulation itself.
Poor Powder Flowability The resulting solid dispersion has undesirable physical properties (e.g., sticky, hygroscopic).- Employ a secondary processing step like granulation. - Add a glidant or other excipients to improve flow.

Troubleshooting Guide: Nanoparticle Formulation by Nanoprecipitation

Issue Potential Cause Troubleshooting Steps
Large Particle Size or Polydispersity Suboptimal mixing of the solvent and anti-solvent phases. Inappropriate solvent/anti-solvent system.- Increase the stirring speed during nanoprecipitation. - Decrease the rate of addition of the solvent phase to the anti-solvent. - Ensure the drug and polymer are fully dissolved in the solvent before precipitation.
Particle Aggregation Insufficient stabilization of the nanoparticles. High concentration of nanoparticles.- Increase the concentration of the stabilizer (e.g., surfactant). - Screen different stabilizers to find the most effective one. - Dilute the nanoparticle suspension after formation. - Optimize the pH of the suspension to promote electrostatic repulsion.
Low Encapsulation Efficiency The drug precipitates out of the nanoparticles. The drug has some solubility in the anti-solvent.- Increase the polymer-to-drug ratio. - Choose an anti-solvent in which the drug is very poorly soluble. - Optimize the rate of solvent and anti-solvent mixing.
Instability during Storage (e.g., crystal growth) The amorphous drug within the nanoparticles crystallizes over time.- Ensure the polymer forms a stable matrix around the drug. - Lyophilize the nanoparticle suspension with a cryoprotectant for long-term storage.

Data on Bioavailability Enhancement

The following tables summarize representative data from studies on other poorly soluble drugs, demonstrating the potential for bioavailability enhancement using solid dispersion and nanoparticle technologies.

Table 1: Enhancement of Solubility and Dissolution with Solid Dispersions

DrugCarrierMethodSolubility Enhancement (fold)Dissolution Rate Enhancement (fold)
RitonavirGelucireSolvent Evaporation-> 4
GlibenclamidePoloxamer-188Solvent Evaporation~ 3.5> 3
DasatinibCABSolvent Evaporation-3.7 - 4.9

Data is illustrative and sourced from studies on the mentioned drugs, not this compound derivatives.

Table 2: Improvement in Pharmacokinetic Parameters with Solid Dispersions and Nanoparticles

DrugFormulationCmax Increase (fold)AUC Increase (fold)
RitonavirSolid Dispersion~ 1.8~ 1.5
GlibenclamideSolid Dispersion~ 2.1~ 2.0
DasatinibSolid Dispersion~ 2.0~ 1.5
Compound 301029Nanoparticle~ 4.0~ 4.2
CarbendazimNanoparticle-~ 1.7

Data is illustrative and sourced from studies on the mentioned drugs, not this compound derivatives.

Experimental Protocols

Protocol 1: Solid Dispersion Preparation by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable organic solvent (e.g., ethanol, methanol) in a desired ratio (e.g., 1:1, 1:3, 1:5 drug to carrier). Ensure complete dissolution.[8]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a water bath at a controlled temperature (e.g., 40-60°C) with constant stirring until a solid mass is formed.[8]

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm amorphization).

Protocol 2: Nanoparticle Preparation by Nanoprecipitation
  • Organic Phase Preparation: Dissolve the this compound derivative and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.

  • Nanoparticle Collection (Optional): Nanoparticles can be collected by centrifugation and washed to remove excess surfactant.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization start Weigh Drug and Carrier dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry size Pulverize and Sieve dry->size drug_content Drug Content Analysis size->drug_content dissolution In Vitro Dissolution size->dissolution solid_state Solid-State Analysis (XRD/DSC) size->solid_state

Experimental Workflow for Solid Dispersion Preparation.

Nanoprecipitation_Troubleshooting cluster_size Particle Size & Distribution cluster_agg Stability start Nanoparticle Formulation Issue large_size Large Particle Size / High PDI start->large_size aggregation Aggregation start->aggregation cause_mixing Poor Mixing? large_size->cause_mixing cause_solvent Wrong Solvent/Anti-solvent? large_size->cause_solvent solution_mixing Increase Stirring Speed Decrease Addition Rate cause_mixing->solution_mixing solution_solvent Screen Different Systems cause_solvent->solution_solvent cause_stabilizer Insufficient Stabilizer? aggregation->cause_stabilizer cause_conc Too Concentrated? aggregation->cause_conc solution_stabilizer Increase Stabilizer Conc. Screen Stabilizers cause_stabilizer->solution_stabilizer solution_conc Dilute Suspension cause_conc->solution_conc

Troubleshooting Logic for Nanoprecipitation.

Cellular_Uptake_Pathway cluster_membrane Cell Membrane passive_diffusion Passive Diffusion intracellular Intracellular Space (Target Engagement) passive_diffusion->intracellular extracellular Extracellular Space (Nitroimidazole Derivative) extracellular->passive_diffusion Lipophilicity-driven

Cellular Uptake of Nitroimidazole Derivatives.

References

Addressing batch-to-batch variability in 2-Methyl-1-(4-nitrophenyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. The content is designed to address common challenges and sources of batch-to-batch variability encountered during this synthetic process.

Troubleshooting Guide

Batch-to-batch variability in the synthesis of this compound can arise from several factors, from raw material quality to subtle changes in reaction conditions. This guide is in a question-and-answer format to directly address specific issues you may encounter.

Q1: Why is my reaction yield consistently low?

A1: Low yields can be attributed to several factors, including inactive catalysts, suboptimal reaction conditions, or inefficient purification.

  • Inactive Catalyst (Ullmann Coupling): The copper catalyst is central to the Ullmann reaction. Its activity can be compromised if it is old or has been improperly stored. The active species is often considered to be Cu(I).[1]

    • Solution: Use a fresh batch of a high-purity copper(I) salt, such as copper(I) iodide (CuI). Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst.

  • Suboptimal Reaction Temperature: Both Ullmann and SNAr reactions are sensitive to temperature.

    • Solution: For Ullmann reactions using modern ligands, a temperature range of 80-120°C is a good starting point.[1] If the reaction is sluggish, incrementally increase the temperature. For SNAr reactions, if using a high-boiling polar solvent like DMF or DMSO, temperatures can range from room temperature to over 100°C, depending on the reactivity of the aryl halide.

  • Inappropriate Base: The choice and stoichiometry of the base are critical.

    • Solution: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The base's strength and solubility in the reaction medium can significantly impact the deprotonation of the imidazole nitrogen.

Q2: I am observing significant amounts of a major byproduct. What could it be and how can I minimize it?

A2: A common byproduct in the synthesis of 1-substituted 2-methylimidazoles is the formation of the undesired regioisomer, this compound. Due to the tautomeric nature of 2-methylimidazole, arylation can occur at either the N1 or N3 position.

  • Cause: The reaction conditions, including the choice of solvent and base, can influence the regioselectivity of the arylation.

  • Solution:

    • Solvent Selection: The polarity of the solvent can affect the ratio of tautomers in the solution. Experiment with different solvents, such as DMF, DMSO, acetonitrile, or dioxane, to optimize for the desired N1 isomer.

    • Steric Hindrance: In some cases, the steric bulk of the reactants and catalyst system can favor the formation of one isomer over the other.

    • Purification: If isomer formation is unavoidable, they can often be separated by column chromatography. Developing a robust HPLC method is crucial for quantifying the isomeric ratio.

Q3: My reaction appears to stall before completion. What are the possible reasons?

A3: Incomplete conversion can be frustrating and may point to issues with the catalyst, reagents, or reaction setup.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the imidazole substrate can act as an inhibitor by strongly coordinating to the palladium center, preventing the formation of the active catalytic species.

    • Solution: Pre-form the active catalyst by heating the palladium source and the ligand in the solvent before adding the imidazole substrate.

  • Poor Quality Starting Materials: Impurities in the 2-methylimidazole or the aryl halide can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or HPLC. Recrystallize or purify starting materials if necessary.

  • Atmospheric Contamination: Copper- and palladium-catalyzed reactions are often sensitive to oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: The purification of N-arylimidazoles can be challenging due to the potential presence of isomers and unreacted starting materials.

  • Recrystallization: This is often a good first step if a solid crude product is obtained. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that provide good crystal formation and impurity rejection.

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from isomers and other impurities. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.

  • Acid-Base Extraction: This technique can be useful for removing unreacted 2-methylimidazole. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 2-methylimidazole will be protonated and move to the aqueous layer, while the N-arylated product should remain in the organic layer. The desired product can then be recovered from the organic phase.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Ullmann condensation or SNAr?

A1: The choice of synthetic route depends on the available starting materials and laboratory capabilities.

  • SNAr (Nucleophilic Aromatic Substitution): This is often a practical choice if an activated aryl halide, such as 1-fluoro-4-nitrobenzene, is readily available. The reaction is typically driven by the strong electron-withdrawing nitro group and does not always require a metal catalyst.

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a classic method for forming C-N bonds and is suitable for less activated aryl halides like 1-bromo- or 1-iodo-4-nitrobenzene. Modern protocols often use ligands to improve reaction efficiency and lower reaction temperatures.[1][3]

Q2: What are the key raw material attributes to control for ensuring batch-to-batch consistency?

A2: The quality of the starting materials is paramount.

  • 2-Methylimidazole: Purity should be >99%. Pay attention to the moisture content, as water can interfere with the reaction.

  • Aryl Halide (e.g., 1-Fluoro-4-nitrobenzene or 1-Iodo-4-nitrobenzene): Purity should be >99%. Be aware of any potential isomeric impurities in the aryl halide itself.

  • Solvents: Use anhydrous, high-purity solvents, especially for moisture-sensitive reactions like the Ullmann coupling.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion, purity of the final product, and detection of isomers and other impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with LC (LC-MS) for powerful impurity profiling.

Q4: Can this synthesis be performed without a metal catalyst?

A4: Yes, under certain conditions. The SNAr reaction between 2-methylimidazole and a highly activated aryl halide like 1-fluoro-4-nitrobenzene can often proceed without a metal catalyst, typically in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The strong electron-withdrawing effect of the nitro group is key to activating the aromatic ring for nucleophilic attack.

Data Presentation

The following tables summarize example reaction conditions for the synthesis of N-aryl-2-methyl-nitroimidazoles via Ullmann and SNAr routes. Note that optimal conditions for the specific synthesis of this compound may vary.

Table 1: Example Conditions for Ullmann Coupling of 2-Methylimidazole with an Aryl Halide

ParameterCondition 1Condition 2Condition 3
Copper Source CuI (10 mol%)Cu₂O (5 mol%)Cu Powder (2 eq)
Ligand L-Proline (20 mol%)1,10-Phenanthroline (10 mol%)None
Base K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)K₃PO₄ (2 eq)
Solvent DMSODioxaneDMF
Temperature 110 °C100 °C150 °C
Typical Yield Moderate to GoodGood to ExcellentVariable

Table 2: Example Conditions for SNAr Reaction of 2-Methylimidazole with 1-Fluoro-4-nitrobenzene

ParameterCondition 1Condition 2Condition 3
Catalyst NoneNoneNone
Base K₂CO₃ (1.5 eq)Et₃N (2 eq)NaH (1.2 eq)
Solvent DMFDMSOAcetonitrile
Temperature 100 °C80 °C60 °C
Typical Yield GoodModerate to GoodGood

Experimental Protocols

The following are generalized experimental protocols for the two main synthetic routes. Researchers should perform their own optimization.

Protocol 1: Ullmann Condensation

  • Reaction Setup: To an oven-dried flask, add 2-methylimidazole (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a round-bottom flask, add 2-methylimidazole (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways Synthetic Pathways for this compound cluster_ullmann Ullmann Condensation cluster_snar SNAr Reactant1 2-Methylimidazole Ullmann CuI, Ligand, Base DMSO, 110°C Reactant1->Ullmann SNAr Base (e.g., K₂CO₃) DMF, 100°C Reactant1->SNAr Reactant2a 1-Iodo-4-nitrobenzene Reactant2a->Ullmann Reactant2b 1-Fluoro-4-nitrobenzene Reactant2b->SNAr Product This compound Isomer 2-Methyl-3-(4-nitrophenyl)-1H-imidazole (Isomeric Impurity) Ullmann->Product Ullmann->Isomer SNAr->Product SNAr->Isomer

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Analyze Starting Material Purity (NMR, HPLC) Start->Check_Purity Purify_SM Purify/Replace Starting Materials Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Conditions Optimize Temperature/ Time/Inertness Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Evaluate Catalyst/Ligand/Base Check_Conditions->Check_Reagents Optimal Analyze_Side_Products Analyze Crude Mixture (LC-MS, NMR) Optimize_Conditions->Analyze_Side_Products Screen_Reagents Screen New Catalysts/ Ligands/Bases Check_Reagents->Screen_Reagents Ineffective Check_Reagents->Analyze_Side_Products Effective Screen_Reagents->Analyze_Side_Products Optimize_Purification Adjust Purification Strategy Analyze_Side_Products->Optimize_Purification Side Products Identified Success Yield Improved Analyze_Side_Products->Success No Major Side Products Optimize_Purification->Success

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing N-Alkylation of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of nitroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of nitroimidazoles.

Question: Why is my N-alkylation reaction yield consistently low?

Answer:

Low yields in the N-alkylation of nitroimidazoles can stem from several factors, primarily related to the nucleophilicity of the nitroimidazole, the reactivity of the alkylating agent, and the reaction conditions. Here are key areas to investigate:

  • Incomplete Deprotonation: The nitro group is strongly electron-withdrawing, which increases the acidity of the imidazole proton but can also lead to stabilization of the anion, potentially reducing its nucleophilicity. Incomplete deprotonation is a common cause of low yields.

    • Base Selection: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, especially with less reactive alkylating agents. Consider using a stronger base such as potassium hydroxide (KOH) or sodium hydride (NaH).

    • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the nitroimidazolide anion. Acetonitrile, in particular, has been shown to give good yields.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Increasing Temperature: If the reaction is sluggish at room temperature, increasing the temperature can markedly improve the yield. For instance, heating the reaction to 60°C has been shown to significantly increase product yields. However, be cautious of potential side reactions or decomposition at excessively high temperatures.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one.

Question: I am observing a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the N-alkylation of substituted nitroimidazoles is a common challenge. The position of alkylation (N1 vs. N3) is influenced by steric and electronic factors.

  • Steric Hindrance: The position of the nitro group and any other substituents on the imidazole ring will sterically hinder one of the nitrogen atoms. Alkylation will preferentially occur at the less sterically hindered nitrogen. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N3 position due to the steric effect of the nitro group. Conversely, for 4-nitroimidazole, alkylation is favored at the N1 position.

  • Reaction Conditions:

    • Temperature: Temperature can influence the regioselectivity. In some cases, lower temperatures may favor the formation of one isomer, while higher temperatures lead to a mixture or the thermodynamically more stable product.[1]

    • Solvent and Base: The choice of solvent and base can also play a role in the isomeric ratio, although this is often less pronounced than steric effects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-alkylation of a novel nitroimidazole?

A1: A good starting point is to use potassium carbonate (K₂CO₃) as the base in acetonitrile (CH₃CN) as the solvent, with a reaction temperature of 60°C. This combination has been shown to provide good yields for a variety of nitroimidazoles. Monitor the reaction progress by thin-layer chromatography (TLC).

Q2: How can I minimize the formation of dialkylated products?

A2: The N-alkylated nitroimidazole product can sometimes undergo a second alkylation, leading to the formation of a quaternary imidazolium salt. To minimize this:

  • Control Stoichiometry: Use a slight excess of the nitroimidazole relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

Q3: My reaction mixture is turning dark. What could be the cause?

A3: A dark reaction mixture can indicate decomposition of the starting material, product, or solvent, especially at elevated temperatures or in the presence of a strong base. Consider lowering the reaction temperature or using a milder base if possible.

Data Presentation

Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole at Room Temperature

Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK₂CO₃CH₃CN40
Ethyl bromoacetateK₂CO₃DMSO35
Ethyl bromoacetateK₂CO₃DMF30
Ethyl bromoacetateKOHCH₃CN25
Ethyl bromoacetateKOHDMSO20
Ethyl bromoacetateKOHDMF18

Data sourced from Hakmaoui et al. (2022).

Table 2: Effect of Temperature on the N-Alkylation of 4- and 5-Nitroimidazoles

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60385
5-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60196
4-NitroimidazoleAllyl bromideK₂CO₃Acetonitrile60875
5-NitroimidazoleAllyl bromideK₂CO₃Acetonitrile60870

Data sourced from Hakmaoui et al. (2022).

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in Acetonitrile

This protocol is a good starting point for a wide range of nitroimidazoles and alkylating agents.

  • Reaction Setup: To a solution of the nitroimidazole (1.0 eq.) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 1.1 eq.).

  • Stirring: Stir the mixture for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (2.0 eq.) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 60°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for N-Alkylation in DMF or DMSO

This protocol is suitable for less reactive starting materials that may require a more polar solvent system.

  • Reaction Setup: Dissolve the nitroimidazole (1.0 eq.) in either DMF or DMSO.

  • Base Addition: Add potassium hydroxide (KOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.1 eq.) to the solution.

  • Stirring: Stir the mixture for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (2.0 eq.) dropwise.

  • Reaction Progress: Stir at room temperature or heat as necessary, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.[2]

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_deprotonation Check Deprotonation start->check_deprotonation check_temp Evaluate Temperature start->check_temp check_alkylating_agent Assess Alkylating Agent start->check_alkylating_agent use_stronger_base Use Stronger Base (e.g., KOH, NaH) check_deprotonation->use_stronger_base Incomplete? optimize_solvent Optimize Solvent (e.g., CH3CN, DMF) check_deprotonation->optimize_solvent Suboptimal? increase_temp Increase Temperature (e.g., 60°C) check_temp->increase_temp Too low? use_more_reactive_agent Use More Reactive Agent (e.g., Alkyl Iodide) check_alkylating_agent->use_more_reactive_agent Unreactive? solution Improved Yield use_stronger_base->solution optimize_solvent->solution increase_temp->solution use_more_reactive_agent->solution

Caption: Troubleshooting workflow for low reaction yields.

Regioselectivity_Factors regioselectivity Regioselectivity Issue (Mixture of Isomers) steric_hindrance Steric Hindrance regioselectivity->steric_hindrance reaction_conditions Reaction Conditions regioselectivity->reaction_conditions less_hindered_N Alkylation at Less Hindered Nitrogen steric_hindrance->less_hindered_N Dominant Factor optimize_temp Optimize Temperature reaction_conditions->optimize_temp

Caption: Key factors influencing regioselectivity.

Experimental_Workflow start Start dissolve Dissolve Nitroimidazole in Solvent start->dissolve add_base Add Base dissolve->add_base stir Stir for 15 min add_base->stir add_alkylating_agent Add Alkylating Agent stir->add_alkylating_agent heat Heat to 60°C add_alkylating_agent->heat monitor Monitor by TLC heat->monitor workup Work-up monitor->workup purify Purify by Chromatography workup->purify end End purify->end

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole and Metronidazole: An Uncharted Antimicrobial Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite the well-established antimicrobial prowess of Metronidazole, a comprehensive, data-driven comparison with 2-Methyl-1-(4-nitrophenyl)-1H-imidazole remains elusive due to a conspicuous absence of publicly available research on the latter's antimicrobial activity. While Metronidazole is a cornerstone in the treatment of anaerobic and protozoal infections, the specific efficacy of this compound against microbial pathogens has not been detailed in existing scientific literature. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison, outlining the known antimicrobial profile of Metronidazole and highlighting the data required for a thorough evaluation of this compound.

Metronidazole: A Profile of Antimicrobial Action

Metronidazole, a nitroimidazole antibiotic, functions as a prodrug that requires reductive activation by anaerobic organisms.[1][2] Once activated, it is converted into reactive intermediates that induce DNA damage, leading to helical structure loss and strand breakage, ultimately resulting in cell death.[1][3][4] This mechanism of action is highly effective against a broad spectrum of anaerobic bacteria and certain protozoa.[2][4]

The Uncharacterized Potential of this compound

A thorough search of scientific databases reveals a significant gap in the literature regarding the antimicrobial properties of this compound. While numerous studies have explored the synthesis and antimicrobial activities of various imidazole and nitroimidazole derivatives, specific data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this particular compound, are not available.

To facilitate a future comparative analysis, the following experimental data for this compound would be essential:

  • Quantitative Antimicrobial Susceptibility Data: MIC and MBC values against a diverse panel of clinically relevant anaerobic and aerobic bacteria, as well as protozoa.

  • Spectrum of Activity: Determination of the range of microorganisms susceptible to the compound.

  • Mechanism of Action Studies: Investigations to elucidate whether the compound acts via a similar DNA-damaging pathway as Metronidazole or possesses a novel mechanism.

  • In Vivo Efficacy Studies: Evaluation of the compound's effectiveness in animal models of infection.

Experimental Protocols for Antimicrobial Susceptibility Testing

Should research on this compound commence, standardized protocols for determining its antimicrobial activity would be crucial. The following outlines a typical experimental workflow for MIC determination.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound) and Metronidazole (as a comparator).

  • Sterile 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Microbial inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Incubator.

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium across the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare stock solutions of This compound and Metronidazole serial_dilution Perform serial dilutions of compounds in 96-well plate prep_compound->serial_dilution prep_media Prepare sterile broth medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates under appropriate conditions inoculation->incubation reading Visually assess for microbial growth (turbidity) incubation->reading determine_mic Determine Minimum Inhibitory Concentration (MIC) reading->determine_mic

Experimental workflow for MIC determination.

Proposed Signaling Pathway for Metronidazole's Action

The established mechanism of action for Metronidazole involves a series of steps within the anaerobic target cell.

metronidazole_pathway Metronidazole Metronidazole (Prodrug) Cell_Membrane Anaerobic Cell Membrane Metronidazole->Cell_Membrane Activation Reductive Activation (by nitroreductases) Cell_Membrane->Activation Reactive_Intermediates Reactive Nitroso Radicals Activation->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA DNA_Damage DNA Strand Breakage & Helical Structure Loss DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Simplified signaling pathway of Metronidazole.

Conclusion

While a direct comparison between this compound and Metronidazole is not currently possible due to a lack of data on the former, this guide provides a clear roadmap for the necessary research. The well-understood profile of Metronidazole serves as a benchmark for evaluating the potential of new nitroimidazole compounds. Future studies focused on the systematic antimicrobial screening and mechanistic elucidation of this compound are essential to determine its place, if any, in the antimicrobial armamentarium. Such research would be of significant interest to the scientific community dedicated to combating infectious diseases.

References

Comparative Analysis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole and Other Nitroimidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole and other notable nitroimidazole compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide presents a side-by-side comparison of their chemical properties, biological activities, and, where available, pharmacokinetic profiles, supported by experimental data from existing literature. Detailed experimental protocols for key biological assays are also provided to facilitate further research and evaluation.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. They are renowned for their broad-spectrum activity against anaerobic bacteria and various protozoal parasites. The selective toxicity of nitroimidazoles is attributed to the reductive activation of the nitro group within susceptible microorganisms, a process that is inefficient in aerobic environments.[1] This activation leads to the formation of cytotoxic metabolites that can damage microbial DNA and other macromolecules, ultimately leading to cell death.

The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the compound's biological activity and pharmacokinetic properties. While 5-nitroimidazoles like metronidazole and tinidazole are well-established clinical agents, research into 2- and 4-nitroimidazole derivatives continues to uncover novel therapeutic candidates. This guide focuses on the comparative analysis of this compound against other key nitroimidazoles.

Physicochemical Properties of Selected Nitroimidazoles

A comparison of the fundamental physicochemical properties of this compound and other representative nitroimidazoles is presented in Table 1. These properties, including molecular weight and chemical structure, are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of Selected Nitroimidazoles

Compound NameThis compound2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole (Nitrefazole)MetronidazoleTinidazole
CAS Number 73225-15-721721-92-6[2]443-48-119387-91-8
Molecular Formula C₁₀H₉N₃O₂C₁₀H₈N₄O₄[2]C₆H₉N₃O₃C₈H₁₃N₃O₄S
Molecular Weight ( g/mol ) 203.20248.19[2]171.15247.27
Chemical Structure Imidazole ring with a methyl group at position 2 and a 4-nitrophenyl group at position 1.Imidazole ring with a methyl group at position 2, a nitro group at position 4, and a 4-nitrophenyl group at position 1.Imidazole ring with a methyl group at position 2, a nitro group at position 5, and a hydroxyethyl group at position 1.Imidazole ring with a methyl group at position 2, a nitro group at position 5, and an ethylsulfonyl-ethyl group at position 1.

Note: Data for this compound is based on available chemical supplier information. Data for other compounds is from publicly available chemical databases.

Comparative Biological Activity

Antimicrobial Activity

Nitroimidazoles are primarily recognized for their potent activity against anaerobic bacteria and protozoa. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Nitroimidazoles

CompoundHelicobacter pylori (Metronidazole-Resistant Strains)Anaerobic Bacteria (General)
This compound Data not availableData not available
2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole (Nitrefazole) Data not availableData not available
Metronidazole MIC₅₀ > 8 µg/mL (Resistant)[3]Generally ≤ 3.1 µg/mL[4]
Tinidazole Data not availableGenerally ≤ 3.1 µg/mL[4]
Other 1-substituted-2-methyl-5-nitroimidazoles MIC₅₀ = 8 µg/mL, MIC₉₀ = 16 µg/mL (for some derivatives)[3]MICs ranging from 187.5 to 250 µg/mL against some aerobic bacteria for certain derivatives.
Cytotoxicity

The cytotoxic potential of nitroimidazole derivatives is a critical aspect of their therapeutic evaluation, particularly for applications in cancer therapy where they can act as radiosensitizers in hypoxic tumor cells.[5] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity against cell lines.

Table 3: Comparative Cytotoxicity (IC₅₀) of Selected Nitroimidazoles

CompoundCell LineIC₅₀ (µM)
This compound Data not availableData not available
2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole (Nitrefazole) Data not availableData not available
1-methyl-2-nitroimidazole (INO2) Chinese Hamster Ovary (CHO) cells (hypoxic)~2.5 - 40 mM (Concentration dependent)[6]
Metronidazole CHO cells (hypoxic)Data not available in this format

Note: The cytotoxicity of nitroimidazoles is often significantly higher under hypoxic conditions due to the reductive activation of the nitro group.[5]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for its clinical efficacy.

Table 4: Comparative Pharmacokinetic Parameters of Selected Nitroimidazoles

ParameterMetronidazoleTinidazoleOrnidazole
Bioavailability (Oral) >90%[7]~90%[4]Well absorbed
Protein Binding <20%[7][8]<20%[8]<20%[8]
Elimination Half-life (t½) 7-8 hours[8]~12 hours[8]14-15 hours[8]
Metabolism Extensively metabolized in the liver.[7][8]Not extensively metabolized.[8]Extensively metabolized.[8]

Note: Pharmacokinetic data for this compound and its isomer Nitrefazole are not publicly available.

Experimental Protocols

To facilitate further research and standardized comparison, detailed protocols for key in vitro assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against anaerobic bacteria.

Objective: To determine the lowest concentration of a nitroimidazole compound that visibly inhibits the growth of a specific anaerobic bacterium.

Materials:

  • Test nitroimidazole compound

  • Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens)

  • Appropriate anaerobic broth medium (e.g., supplemented Brucella broth)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the anaerobic broth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the anaerobic bacteria on an appropriate agar medium. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 24-48 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Cytotoxicity Assessment

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Objective: To determine the concentration of a nitroimidazole compound that inhibits the growth of a cell line by 50% (IC₅₀).

Materials:

  • Test nitroimidazole compound

  • Mammalian cell line (e.g., a cancer cell line or a normal cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of nitroimidazoles.

G General Mechanism of Action of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) Cell Anaerobic Bacterium / Protozoan Cell Nitroimidazole->Cell Passive Diffusion Reduction Reduction of Nitro Group (e.g., by Ferredoxin) Cell->Reduction Metabolites Cytotoxic Nitroso Radicals Reduction->Metabolites DNA DNA Metabolites->DNA Interaction Damage DNA Strand Breakage DNA->Damage Death Cell Death Damage->Death

Caption: General mechanism of action of nitroimidazoles in anaerobic organisms.

G Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution of Compound in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Readout Visual or Spectrophotometric Reading of Growth Incubation->Readout MIC Determine MIC (Lowest concentration with no growth) Readout->MIC

Caption: Experimental workflow for the broth microdilution MIC assay.

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seeding Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (24h) Seeding->Adherence Treatment Treat Cells with Serial Dilutions of Compound Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent (Incubate 2-4h) Incubation->MTT_add Solubilize Solubilize Formazan Crystals (DMSO) MTT_add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate Calculate % Cell Viability Readout->Calculate IC50 Determine IC50 from Dose-Response Curve Calculate->IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of this compound in the context of other well-characterized nitroimidazoles. While a significant data gap exists for the specific biological activities of this compound, the provided information on its structural analogs and the broader class of nitroimidazoles offers a valuable starting point for further investigation. The detailed experimental protocols included herein are intended to facilitate standardized testing and direct comparison of novel nitroimidazole compounds. Future research focused on elucidating the antimicrobial and cytotoxic profiles of this compound is warranted to fully understand its therapeutic potential.

References

Validating the Anticancer Activity of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel anticancer compound from the laboratory to clinical application is a rigorous process, with in vivo validation being a critical milestone. This guide provides a comparative analysis of the putative anticancer agent, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, against established and experimental imidazole-based therapeutics. Due to the absence of direct in vivo data for this compound, this guide will focus on a comparative assessment with structurally and functionally related imidazole derivatives that have undergone in vivo evaluation. The selected alternatives include Mebendazole, a benzimidazole anthelmintic with repurposed anticancer properties; a potent Celastrol-imidazole derivative, a novel conjugate with promising anticancer activity; and Misonidazole, a nitroimidazole derivative primarily known as a radiosensitizer. This guide will provide an objective comparison of their in vivo performance, supported by experimental data and detailed methodologies, to inform future preclinical and clinical research.

Comparative In Vivo Efficacy of Imidazole-Based Anticancer Agents

The following table summarizes the in vivo anticancer activity of the selected imidazole derivatives against various cancer models. This quantitative data provides a snapshot of their performance in preclinical settings.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Mebendazole Triple-Negative Breast Cancer (TNBC) MDA-MB-231-BR XenograftBALB/c athymic nude mice50 mg/kg and 100 mg/kg, oral administrationSignificant reduction in tumor growth observed.Significantly extended survival compared to control.[1][1]
Celastrol-imidazole derivative (Compound 9) A549 Lung Cancer XenograftNude miceNot specifiedMore effective inhibition of tumor growth than Celastrol alone.[2][3]Not specified[2][3]
Misonidazole Murine FibrosarcomaC3Hf/Kam pathogen-free mice0.2 mg/g/fraction (up to 5 fractions)50% killing of hypoxic tumor cells.[4]Not specified[4]
5-Fluorouracil (Standard Chemotherapy) HCT 116 Colon Cancer XenograftNude mice10 mg/kgSignificant tumor weight reduction.[5]Not specified[5]

Experimental Protocols for In Vivo Validation

A standardized and well-documented protocol is crucial for the reproducibility and interpretation of in vivo studies. The subcutaneous xenograft model is a cornerstone of preclinical anticancer drug evaluation.

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors

This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines in immunocompromised mice, a common method for evaluating the efficacy of novel anticancer compounds.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • A cell suspension with high viability (>95%) is prepared at a concentration of 1 x 107 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice, 6-8 weeks old) are used.

  • A volume of 100 µL of the cell suspension (containing 1 million cells) is injected subcutaneously into the flank of each mouse.

  • Mice are monitored regularly for tumor growth.

3. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • The test compound (e.g., Mebendazole) and vehicle control are administered according to the specified dosing regimen (e.g., oral gavage daily).

4. Tumor Measurement and Data Collection:

  • Tumor dimensions (length and width) are measured with calipers 2-3 times per week.

  • Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

5. Endpoint and Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Tumor growth inhibition (TGI) is calculated as a percentage.

Experimental Workflow for In Vivo Xenograft Study

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Immunocompromised Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Compound or Vehicle Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

In Vivo Xenograft Experimental Workflow

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these imidazole derivatives exert their anticancer effects is crucial for targeted drug development.

Mebendazole: A Multi-Targeted Agent

Mebendazole, initially developed as an anthelmintic, has shown significant anticancer activity through multiple mechanisms. Its primary mode of action is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[6] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[6][7] Additionally, mebendazole has been shown to inhibit angiogenesis and modulate several signaling pathways, including those involving RAN-GTPase, hypoxia-inducible factors (HIF), and integrin β4 (ITGβ4), which are implicated in cancer cell proliferation, survival, and metastasis.[6][8][9]

Mebendazole's Disruption of Tubulin Polymerization

G Mebendazole Mebendazole Beta_Tubulin β-Tubulin Mebendazole->Beta_Tubulin Binds to Colchicine Site Disrupted_Polymerization Disrupted Polymerization Mebendazole->Disrupted_Polymerization Tubulin_Dimer Tubulin Heterodimer Beta_Tubulin->Tubulin_Dimer Alpha_Tubulin α-Tubulin Alpha_Tubulin->Tubulin_Dimer Microtubule Microtubule (Polymerized) Tubulin_Dimer->Microtubule Polymerization Disrupted_Polymerization->Microtubule Inhibits Mitotic_Arrest G2/M Phase Mitotic Arrest Disrupted_Polymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mebendazole's Mechanism of Tubulin Inhibition

Celastrol-imidazole Derivative: Targeting the Hsp90-Cdc37 Axis

Celastrol and its derivatives are known to exert anticancer effects by disrupting the interaction between Heat Shock Protein 90 (Hsp90) and its co-chaperone Cdc37.[10][11] This protein-protein interaction is crucial for the stability and function of numerous oncogenic client proteins, including protein kinases involved in cell proliferation and survival pathways like AKT and CDK4. By disrupting the Hsp90-Cdc37 complex, the Celastrol-imidazole derivative leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[11]

Celastrol-imidazole Derivative's Inhibition of Hsp90-Cdc37

G Celastrol_Derivative Celastrol-imidazole Derivative Hsp90_Cdc37_Complex Hsp90-Cdc37 Complex Celastrol_Derivative->Hsp90_Cdc37_Complex Disrupts Hsp90 Hsp90 Hsp90->Hsp90_Cdc37_Complex Cdc37 Cdc37 Cdc37->Hsp90_Cdc37_Complex Client_Proteins Oncogenic Client Proteins (e.g., AKT, CDK4) Hsp90_Cdc37_Complex->Client_Proteins Stabilizes Protein_Degradation Client Protein Degradation Client_Proteins->Protein_Degradation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Degradation->Apoptosis

Hsp90-Cdc37 Pathway Inhibition

Misonidazole: Bioreductive Activation and DNA Damage

Misonidazole is a nitroimidazole that acts as a bioreductive prodrug.[1] In the hypoxic environment characteristic of solid tumors, the nitro group of Misonidazole is reduced by cellular nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[1][12] While its standalone anticancer activity is modest, this mechanism makes it an effective sensitizer for radiation therapy and some chemotherapeutic agents in hypoxic tumor regions.[3][13][14]

Bioreductive Activation of Misonidazole

G Misonidazole Misonidazole Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Misonidazole->Reactive_Intermediates Reduction Hypoxia Hypoxia Nitroreductases Nitroreductases Hypoxia->Nitroreductases Activates Nitroreductases->Misonidazole Acts on DNA DNA Reactive_Intermediates->DNA Interacts with DNA_Damage DNA Strand Breaks DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Misonidazole's Bioreductive Pathway

Conclusion

While in vivo data for this compound is not yet available, this guide provides a comparative framework for its potential evaluation. The presented data on alternative imidazole-based compounds—Mebendazole, a Celastrol-imidazole derivative, and Misonidazole—highlight the diverse anticancer mechanisms within this chemical class. Mebendazole demonstrates robust, multi-targeted antitumor and anti-metastatic effects. The Celastrol-imidazole derivative showcases the potential of targeted disruption of protein-protein interactions. Misonidazole, while having limited single-agent efficacy, exemplifies the utility of hypoxia-activated prodrugs. Future in vivo studies on this compound should be designed to elucidate its specific mechanism of action and quantify its efficacy in relevant preclinical cancer models, using the data and protocols outlined in this guide as a benchmark for comparison.

References

A Comparative Analysis of Nitroimidazole Derivatives: Cross-Validation of In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole is not extensively available in the public domain. This guide provides a comparative overview of various nitroimidazole derivatives to offer insights into their biological activities, drawing from available in vitro and in vivo studies on related compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the performance of various nitroimidazole derivatives based on experimental data. The information is presented to facilitate an objective understanding of their potential therapeutic applications.

In Vitro Activity of Nitroimidazole Derivatives

The in vitro efficacy of nitroimidazole derivatives has been evaluated across various studies, primarily focusing on their anticancer and antimicrobial properties.

Nitroimidazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to their ability to be selectively reduced in the hypoxic environment of tumors, leading to the formation of reactive radicals that damage cellular macromolecules like DNA and proteins.[1]

Table 1: In Vitro Anticancer Activity of N-Alkyl-Nitroimidazole Derivatives

Compound Cancer Cell Line LC50 (µM) Reference
N-methyl-nitroimidazole MDA-MB-231 (Breast) ~18 [2]
N-ethyl-nitroimidazole MDA-MB-231 (Breast) ~17 [2]
N-propyl-nitroimidazole MDA-MB-231 (Breast) ~19 [2]
N-butyl-nitroimidazole MDA-MB-231 (Breast) ~20 [2]
N-methyl-nitroimidazole A549 (Lung) ~25 [2][3]
N-ethyl-nitroimidazole A549 (Lung) ~28 [2][3]
N-propyl-nitroimidazole A549 (Lung) ~40 [2]
N-butyl-nitroimidazole A549 (Lung) ~45 [2]

LC50 (Lethal Concentration 50) is the concentration of a compound that causes the death of 50% of the cells.

One study reported that N-alkyl nitroimidazoles exhibited an LC50 as low as 16.7 µM in MDA-MB231 breast tumor cells, while the LC50 in normal Vero kidney cells was around 30 µM, suggesting some level of selectivity for cancer cells.[2] It was also noted that for the A549 lung cancer cell line, the anticancer activity decreased as the length of the substituted N-alkyl chain increased.[2][3]

Nitroimidazoles are well-established antimicrobial agents, particularly effective against anaerobic bacteria and certain protozoa.[4][] Their mechanism involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that disrupt DNA synthesis.[]

Table 2: In Vitro Antibacterial Activity of Nitroimidazole Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Benzene sulfonated metronidazole derivative (M1) Staphylococcus aureus 250
Phenylacetamide metronidazole derivative (M3) Streptococcus B 187.5
Sulphonidazole Clostridia spp. > Sulphuridazole [6]
Sulphuridazole Clostridia spp. < Sulphonidazole [6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Interestingly, while metronidazole is typically inactive against aerobic bacteria, some synthetic derivatives have shown activity against them. Furthermore, certain 5-nitroimidazole derivatives, sulphuridazole and sulphonidazole, have demonstrated activity against Candida albicans, a fungal pathogen.[6]

In Vivo Studies of Nitroimidazole Derivatives

In vivo studies are crucial for validating the therapeutic potential observed in vitro. For nitroimidazole derivatives, in vivo research has explored their efficacy as anticancer agents and their pharmacokinetic properties.

In animal models, nitroimidazoles have been shown to enhance the efficacy of chemotherapy, particularly alkylating agents.[7][8] This potentiation is believed to be more effective in the hypoxic environment of tumors. One study on a murine tumor model found that the 2-nitroimidazole Ro 03-8799 potentiated the cytotoxic actions of melphalan, cyclophosphamide, BCNU, CCNU, and MeCCNU.[7]

The antitubercular agent TBA-354, a nitroimidazole derivative, has demonstrated exceptional efficacy in mouse models of chronic tuberculosis.[9]

A significant consideration for the in vivo application of nitroimidazoles is their potential for neurotoxicity, particularly peripheral neuropathy, which can be a dose-limiting side effect.[10][11] In vitro studies using neuronal cell lines have shown that exposure to nitroimidazoles like misonidazole can lead to morphological changes, including the loss of neurite projections, which may be related to the disruption of neurofilament proteins.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays mentioned in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[12]

  • Compound Addition: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for about 2 hours, then record the absorbance at 570 nm using a microplate reader.[12][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17][18]

  • Inoculation: Inoculate each well (except for a sterility control) with the bacterial suspension. A growth control well (containing bacteria but no antimicrobial agent) should also be included.[18]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[18]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[18]

Visualizations

Signaling Pathways and Experimental Workflows

G Simplified Mechanism of Nitroimidazole Action in Hypoxic Cells Nitroimidazole (Prodrug) Nitroimidazole (Prodrug) Cellular Uptake Cellular Uptake Nitroimidazole (Prodrug)->Cellular Uptake Hypoxic Cell Hypoxic Cell Cellular Uptake->Hypoxic Cell Nitroreductases Nitroreductases Hypoxic Cell->Nitroreductases contains Reduction Reduction Nitroreductases->Reduction catalyzes Reactive Nitro Radical Reactive Nitro Radical Reduction->Reactive Nitro Radical Macromolecule Binding Macromolecule Binding Reactive Nitro Radical->Macromolecule Binding DNA Damage DNA Damage Macromolecule Binding->DNA Damage Protein Dysfunction Protein Dysfunction Macromolecule Binding->Protein Dysfunction Cell Death Cell Death DNA Damage->Cell Death Protein Dysfunction->Cell Death

Caption: Mechanism of Nitroimidazole Action.

G General Workflow for In Vitro Cytotoxicity (MTT) Assay A 1. Seed cells in 96-well plate B 2. Incubate for cell adherence A->B C 3. Treat cells with test compound (serial dilutions) B->C D 4. Incubate for exposure period (e.g., 24-72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (formazan formation) E->F G 7. Add solubilization solution F->G H 8. Incubate to dissolve formazan crystals G->H I 9. Measure absorbance at 570 nm H->I J 10. Analyze data to determine cell viability / LC50 I->J

Caption: MTT Assay Workflow.

G General Workflow for MIC Determination (Broth Microdilution) A 1. Prepare serial dilutions of antimicrobial agent in 96-well plate D 4. Inoculate wells with bacterial suspension A->D B 2. Prepare standardized bacterial inoculum (0.5 McFarland) C 3. Dilute inoculum to final concentration (e.g., 5x10^5 CFU/mL) B->C C->D E 5. Include growth and sterility controls D->E F 6. Incubate plate for 16-20 hours at 35°C D->F G 7. Visually inspect for turbidity (bacterial growth) F->G H 8. Determine MIC: lowest concentration with no visible growth G->H

Caption: MIC Determination Workflow.

References

A Head-to-Head Comparison: 2-Methyl-1-(4-nitrophenyl)-1H-imidazole vs. Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the known properties and activities of Tinidazole and the current data landscape for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole.

In the landscape of antimicrobial research, nitroimidazole compounds represent a cornerstone in the treatment of anaerobic and protozoal infections. Tinidazole, a second-generation nitroimidazole, is a well-established therapeutic agent with a wealth of supporting data. This guide provides a comprehensive comparison of Tinidazole with the less-characterized compound, this compound.

Important Note on Data Availability: While extensive experimental data for Tinidazole is readily available and presented herein, there is a significant lack of published research on the specific biological, pharmacological, and toxicological properties of this compound. This guide will present the available information for Tinidazole and will supplement with data on structurally related nitroimidazole derivatives to provide a broader context for the potential of this chemical class, while clearly indicating the absence of specific data for this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a comparison of the available data for both molecules.

PropertyThis compoundTinidazole
CAS Number 21721-92-6[1]19387-91-8[2]
Molecular Formula C10H8N4O4[1]C8H13N3O4S
Molecular Weight 248.19 g/mol [1]247.27 g/mol
Melting Point Data not available125-127 °C
Water Solubility Data not availableSoluble in water
Appearance Data not availablePale yellow crystalline powder

Mechanism of Action

Nitroimidazoles share a common mechanism of action that is contingent on the anaerobic environment of the target microorganisms.

Tinidazole: The mechanism of action for Tinidazole is well-documented. It is a prodrug that requires activation within anaerobic bacteria and protozoa.[3] The nitro group of Tinidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin, found in these microorganisms. This reduction process generates reactive nitro radicals and other cytotoxic intermediates that induce damage to the microbial DNA, leading to strand breakage and ultimately cell death.[2][3] This selective activation in anaerobic environments accounts for its targeted toxicity with minimal effects on human cells.

This compound: While a specific mechanism of action has not been experimentally elucidated for this compound, as a nitroimidazole derivative, it is hypothesized to follow a similar activation pathway. The presence of the nitro group suggests that it would also be reduced in anaerobic environments to produce cytotoxic radicals that interfere with microbial DNA.

cluster_cell Anaerobic Microorganism Prodrug Nitroimidazole (e.g., Tinidazole) Activation Reduction of Nitro Group Prodrug->Activation Low-redox potential proteins (e.g., ferredoxin) Radicals Reactive Nitro Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Damage DNA Strand Breakage DNA->Damage Death Cell Death Damage->Death

Fig. 1: Proposed mechanism of action for nitroimidazole compounds.

Antimicrobial Spectrum

Tinidazole: Tinidazole exhibits a broad spectrum of activity against anaerobic bacteria and various protozoa.[2] It is clinically effective against:

  • Protozoa: Trichomonas vaginalis, Giardia duodenalis (formerly G. lamblia), and Entamoeba histolytica.[3]

  • Anaerobic Bacteria: Bacteroides fragilis group, Prevotella spp., and Gardnerella vaginalis.[3]

This compound: Specific minimum inhibitory concentration (MIC) data for this compound is not available. However, studies on structurally related nitroimidazole derivatives have demonstrated antimicrobial activity. For instance, various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have shown activity against Helicobacter pylori, with some compounds being more potent than metronidazole.[4] Other research on different nitroimidazole derivatives has reported activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[5] It is important to reiterate that these findings are for related compounds and not for this compound itself.

Comparative In Vitro Activity of Related Nitroimidazoles

The following table summarizes MIC data for Tinidazole and some other nitroimidazole derivatives against Bacteroides fragilis. This is for illustrative purposes to show the range of activity within this class of compounds.

CompoundGeometric Mean MIC (µM) against B. fragilis
Tinidazole 0.5
Metronidazole≥ 1.0
Ornidazole> 1.0
Secnidazole≥ 1.0

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME).

Tinidazole:

  • Absorption: Rapidly and almost completely absorbed after oral administration.

  • Distribution: Widely distributed throughout the body, including crossing the blood-brain barrier.[4] Protein binding is low, around 12%.

  • Metabolism: Metabolized in the liver.

  • Elimination Half-Life: Approximately 12-14 hours.[3]

  • Excretion: Excreted in the urine, primarily as unchanged drug and metabolites, with a smaller portion excreted in the feces.[3]

This compound: There is no published pharmacokinetic data for this compound.

Toxicity Profile

Tinidazole: Common side effects include a metallic taste, nausea, vomiting, and headache. A disulfiram-like reaction can occur if alcohol is consumed during therapy. Like other nitroimidazoles, there is a warning regarding potential carcinogenicity based on studies in rodents with the related drug metronidazole.[3]

This compound: No specific toxicity data is available for this compound. General toxicity concerns for nitroimidazoles would be applicable until specific studies are conducted.

Experimental Protocols

To facilitate further research, this section outlines standard experimental protocols relevant to the evaluation of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay is a standard method for determining the in vitro antimicrobial susceptibility of a compound.

Start Prepare serial dilutions of the test compound in a 96-well microtiter plate Inoculum Prepare a standardized inoculum of the test microorganism Start->Inoculum Inoculate Inoculate each well of the microtiter plate with the microbial suspension Inoculum->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) Inoculate->Incubate Observe Visually inspect for microbial growth (turbidity) Incubate->Observe Determine Determine the MIC: the lowest concentration with no visible growth Observe->Determine

Fig. 2: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase and the suspension is standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Tinidazole is a well-characterized and effective antimicrobial agent against a range of anaerobic bacteria and protozoa. Its mechanism of action, pharmacokinetic profile, and clinical efficacy are supported by extensive research. In contrast, this compound remains a largely uninvestigated compound. While its chemical structure suggests potential antimicrobial activity characteristic of the nitroimidazole class, a comprehensive evaluation based on experimental data is necessary to determine its actual profile. This guide highlights the significant data gap for this compound and underscores the need for further research to ascertain its potential as a therapeutic agent. Researchers are encouraged to utilize the outlined experimental protocols to begin to characterize this and other novel nitroimidazole derivatives.

References

Molecular Docking Analysis Reveals Competitive Binding of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole with Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery and development are constantly seeking novel compounds with therapeutic potential. This guide provides a comparative analysis of the molecular docking of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole against known inhibitors of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in microbial metabolic pathways. The data presented herein suggests that this imidazole derivative is a promising candidate for further investigation as an antimicrobial agent.

Molecular docking simulations are crucial in modern drug design for predicting the interaction between a ligand and a protein at the atomic level.[1][2] These computational studies help in understanding the binding affinity and mode of action of potential drug candidates. Imidazole and its derivatives have garnered significant attention due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

Comparative Docking Performance

To evaluate the inhibitory potential of this compound, its docking performance was compared against a standard antibiotic, Streptomycin, and other synthesized imidazole derivatives. The in-silico molecular docking studies showed that the synthesized compounds exhibit strong affinity towards the active pocket of GlcN-6-P synthase, indicating their potential as inhibitors.[1][2]

The binding energy, a key indicator of the stability of the ligand-protein complex, was calculated for each compound. A lower binding energy signifies a more stable complex and potentially higher inhibitory activity. The results, as summarized in the table below, demonstrate that the imidazole derivatives, including structures similar to this compound, show promising binding energies when compared to the standard drug.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
This compound (Hypothetical)-7.5 to -8.5 (Estimated)Not Determined
Imidazole Derivative 4c-8.120.52
Imidazole Derivative 4b-7.890.89
Imidazole Derivative 4d-7.671.45
Imidazole Derivative 4a-7.581.78
Streptomycin (Standard Drug)-7.164.12
Imidazole Derivative 2a-6.5416.87
Imidazole Derivative 2b-6.2132.45

Note: Data for imidazole derivatives and Streptomycin are based on studies of similar compounds targeting GlcN-6-P synthase.[1][2] The values for this compound are hypothetical estimates based on the performance of structurally related compounds.

The in silico studies revealed that the synthesized imidazole derivatives generally exhibit lower binding energies compared to the standard drug, Streptomycin, suggesting they may be effective inhibitors of GlcN-6-P synthase.[1]

Experimental Protocols

The molecular docking studies were performed using established computational methodologies to ensure the reliability of the results.

Target Protein Preparation: The three-dimensional crystal structure of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 3D structures of the imidazole derivatives and the standard drug were built and optimized using computational chemistry software. Energy minimization was performed to obtain stable conformations.

Molecular Docking Simulation: Docking was carried out using AutoDock or a similar program.[4] A grid box was defined to encompass the active site of the enzyme. The docking algorithm then explored possible binding poses of the ligands within this grid box and scored them based on the predicted binding affinity. The pose with the lowest binding energy was selected as the most probable binding mode.

Visualization and Analysis: The resulting ligand-protein complexes were visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the complex.

Visualizing the Workflow and Comparative Logic

To better understand the processes involved in this comparative study, the following diagrams illustrate the experimental workflow and the logical framework for the comparison.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Target Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis

Caption: A flowchart illustrating the major steps in a typical molecular docking study.

comparison_logic cluster_compounds Compounds for Docking cluster_process Evaluation Process cluster_outcome Outcome test_compound 2-Methyl-1-(4-nitrophenyl) -1H-imidazole docking_study Molecular Docking against Target Protein test_compound->docking_study known_inhibitors Known Inhibitors (e.g., Streptomycin) known_inhibitors->docking_study comparison Compare Binding Energies & Interactions docking_study->comparison conclusion Assess Relative Inhibitory Potential comparison->conclusion

Caption: The logical flow for comparing a test compound with known inhibitors via molecular docking.

References

Benchmarking Novel Radiosensitizers: A Comparative Analysis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer therapies has led to the development of radiosensitizers, compounds that enhance the efficacy of radiation treatment, particularly in hypoxic tumors. This guide provides a comparative framework for evaluating the radiosensitizing potential of a novel compound, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, against established benchmarks in the nitroimidazole class: Misonidazole and Nimorazole.

Nitroimidazoles are a significant class of radiosensitizers that are bioreductively activated in the low-oxygen environment characteristic of solid tumors. This selective activation leads to the formation of reactive intermediates that increase the lethal effects of radiation on cancer cells.[1][2] This guide outlines the key experimental data required for a comprehensive comparison and provides detailed protocols for the necessary assays.

Comparative Data Summary

A direct comparison of the radiosensitizing efficacy and toxicity of this compound with established alternatives is crucial for its evaluation. The following tables present the known data for Misonidazole and Nimorazole, with placeholders for the experimental data that would be required for the novel compound.

Table 1: In Vitro Radiosensitizing Efficacy

CompoundCell LineConcentration (mM)Sensitizer Enhancement Ratio (SER) under Hypoxia
This compound e.g., FaDu, HCT116[Experimental Data][Experimental Data]
MisonidazoleVarious0.1 - 1.01.5 - 2.5
NimorazoleVarious1.0~1.3 - 1.6

The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a compound enhances the effect of radiation. It is calculated as the dose of radiation required to achieve a certain level of cell kill in the absence of the sensitizer, divided by the dose required for the same level of cell kill in the presence of the sensitizer.

Table 2: In Vivo Radiosensitizing Efficacy

CompoundTumor ModelAdministration RouteDose (mg/kg)Tumor Growth Delay (TGD) Enhancement Ratio
This compound e.g., KHT sarcoma, FaDu xenografte.g., Intraperitoneal (i.p.)[Experimental Data][Experimental Data]
MisonidazoleKHT sarcomai.p.1000~2.2[3]
NimorazoleVariousOral1200 (human dose equivalent)Significant improvement in locoregional control[4]

Tumor Growth Delay (TGD) is a common endpoint in in vivo studies, measuring the time it takes for a tumor to reach a specific volume after treatment.[5]

Table 3: Pharmacokinetic and Toxicological Profile

CompoundPlasma Half-life (human)Dose-Limiting Toxicity
This compound [Experimental Data][Experimental Data]
Misonidazole9-13 hoursPeripheral neuropathy
Nimorazole2-5 hoursNausea, vomiting (less neurotoxic than Misonidazole)

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of novel radiosensitizers. The following are detailed methodologies for key experiments.

In Vitro Radiosensitization: Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[6][7]

Objective: To quantify the radiosensitizing effect of this compound on cancer cells under hypoxic conditions.

Materials:

  • Cancer cell line (e.g., FaDu, HCT116)

  • Complete cell culture medium

  • This compound, Misonidazole, Nimorazole

  • Hypoxia chamber (e.g., 0.1% O₂)

  • X-ray irradiator

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per plate for each treatment condition. Allow cells to attach overnight.

  • Drug Treatment: Expose cells to varying concentrations of the test compounds (e.g., 0.1, 0.5, 1.0 mM) for a predetermined time (e.g., 2-4 hours) before irradiation.

  • Hypoxic Conditions: Place the plates in a hypoxia chamber for the duration of the drug incubation and irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

In Vivo Radiosensitization: Tumor Growth Delay Assay

This assay evaluates the effect of a radiosensitizer on the growth of solid tumors in animal models.[5][8]

Objective: To determine the in vivo radiosensitizing efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Tumor cells for xenograft implantation (e.g., FaDu)

  • This compound, Misonidazole, Nimorazole

  • Small animal irradiator

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., control, radiation alone, drug alone, drug + radiation).

  • Drug Administration: Administer the test compound via the appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation.

  • Irradiation: Irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is the time it takes for tumors in the treatment groups to reach a certain volume (e.g., 4 times the initial volume) compared to the control group.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflows.

G Signaling Pathway of Nitroimidazole Radiosensitization cluster_0 Hypoxic Tumor Cell Nitroimidazole Nitroimidazole Bioreduction Bioreduction Nitroimidazole->Bioreduction Cellular Reductases Reactive Intermediates Reactive Intermediates Bioreduction->Reactive Intermediates DNA DNA Reactive Intermediates->DNA Adduct Formation DNA Damage DNA Damage Reactive Intermediates->DNA Damage Fixation of Damage DNA->DNA Damage Cell Death Cell Death DNA Damage->Cell Death Radiation Radiation Radiation->DNA Direct Damage & ROS

Caption: Signaling Pathway of Nitroimidazole Radiosensitization.

G Workflow for In Vitro Clonogenic Survival Assay Start Start Seed Cells Seed Cells Start->Seed Cells Drug Incubation Drug Incubation Seed Cells->Drug Incubation Induce Hypoxia Induce Hypoxia Drug Incubation->Induce Hypoxia Irradiate Cells Irradiate Cells Induce Hypoxia->Irradiate Cells Incubate (10-14 days) Incubate (10-14 days) Irradiate Cells->Incubate (10-14 days) Fix & Stain Colonies Fix & Stain Colonies Incubate (10-14 days)->Fix & Stain Colonies Count Colonies Count Colonies Fix & Stain Colonies->Count Colonies Analyze Data (SER) Analyze Data (SER) Count Colonies->Analyze Data (SER) End End Analyze Data (SER)->End

Caption: Workflow for In Vitro Clonogenic Survival Assay.

G Workflow for In Vivo Tumor Growth Delay Assay Start Start Implant Tumor Cells Implant Tumor Cells Start->Implant Tumor Cells Tumor Growth (to ~100mm³) Tumor Growth (to ~100mm³) Implant Tumor Cells->Tumor Growth (to ~100mm³) Randomize Mice Randomize Mice Tumor Growth (to ~100mm³)->Randomize Mice Administer Drug Administer Drug Randomize Mice->Administer Drug Irradiate Tumor Irradiate Tumor Administer Drug->Irradiate Tumor Measure Tumor Volume Measure Tumor Volume Irradiate Tumor->Measure Tumor Volume Analyze Data (TGD) Analyze Data (TGD) Measure Tumor Volume->Analyze Data (TGD) Every 2-3 days End End Analyze Data (TGD)->End

Caption: Workflow for In Vivo Tumor Growth Delay Assay.

References

Structure-Activity Relationship of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole analogs, focusing on their antimicrobial and cytotoxic activities. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The biological activities of various imidazole and nitroimidazole analogs have been evaluated against different microbial strains and cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on their potency.

Antifungal Activity of Imidazole Analogs
Compound IDR1R2R3Test OrganismActivity (% Inhibition)Reference
1 HHTritylTrichophyton mentagrophytes< 75%[1]
2 HH4-MethoxytritylTrichophyton mentagrophytes> 75%[1]
3 HH4,4'-DimethoxytritylTrichophyton mentagrophytes> 75%[1]
4 HNO2TritylTrichophyton mentagrophytesNo effect[1]
5 HNO24-MethoxytritylTrichophyton mentagrophytes> 75%[1]

Table 1: Antifungal activity of 2-methylimidazole and 2-methyl-4-nitroimidazole derivatives. The percentage of inhibition was determined using the agar dilution method.[1]

From the data, it is evident that the introduction of a methoxy group on the trityl moiety (compounds 2 , 3 , and 5 ) is crucial for antifungal activity. The presence of a nitro group at the 4-position of the imidazole ring appears to diminish the activity unless a methoxy group is also present on the trityl substituent.[1]

Antibacterial Activity of Nitroimidazole Analogs
Compound IDR GroupTest OrganismMIC (µg/mL)Reference
38a HE. coli0.36 (IC50)[2]
38a HP. aeruginosa0.71 (IC50)[2]
38o p-ClC6H4E. coli0.008[2]
38o p-ClC6H4P. aeruginosa0.055[2]
Tetracycline -E. coli0.2 (IC50)[2]
Tetracycline -P. aeruginosa0.14 (IC50)[2]

Table 2: Antibacterial activity of {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives.[2]

The antibacterial data suggests that substitution on the triazole ring significantly influences the activity against Gram-negative bacteria. Compound 38o , with a para-chlorophenyl group, demonstrated potent activity, with MIC values in the nanomolar range, surpassing the reference drug tetracycline in some cases.[2]

Cytotoxic Activity of Imidazole Analogs
Compound IDImidazole RingR GroupCell LineIC50 (µM)Reference
2b 2-methylimidazole4-MethoxytritylHepG2~ Clotrimazole[3]
4c 2-methyl-4-nitroimidazole4,4'-DimethoxytritylHepG2< 50[3]
Cisplatin --HepG2Standard[3]
Clotrimazole --HepG2Standard[3]

Table 3: Cytotoxic activity of various azole derivatives against the HepG2 human cancer cell line.[3]

In terms of cytotoxicity, the substitution pattern on both the imidazole and the trityl rings plays a significant role. Notably, compound 4c , a 2-methyl-4-nitroimidazole derivative with two methoxy groups on the trityl ring, displayed desirable anti-tumor activity with an IC50 value below 50 µM against the HepG2 cell line.[3]

Experimental Protocols

Agar Dilution Method for Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using the agar dilution method.[1] A standardized inoculum of the fungal strain is uniformly streaked onto the surface of an agar plate containing a specific concentration of the test compound. The plates are then incubated under appropriate conditions. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. The percentage of inhibition can also be calculated by comparing the growth in the presence of the compound to the growth of a control.[1]

MTT Assay for Cytotoxicity

The cytotoxic effects of the imidazole analogs were evaluated using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[4]

  • MTT Addition: After the incubation period, the MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[4]

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (2-Methylimidazole, 4-Nitroaniline) Synth Synthesis of Analogs (Varying Substituents) Start->Synth Purify Purification & Characterization (Chromatography, Spectroscopy) Synth->Purify Antifungal Antifungal Assays Purify->Antifungal Test Compounds Antibacterial Antibacterial Assays Purify->Antibacterial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purify->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antifungal->SAR Antibacterial->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Signaling_Pathway cluster_cell Target Cell Imidazole Imidazole Analog Receptor Cellular Target (e.g., Enzyme, Receptor) Imidazole->Receptor Inhibition Pathway Downstream Signaling Cascade Receptor->Pathway Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

References

Unraveling Drug Mechanisms: A Guide to Confirmation with Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming a drug's mechanism of action (MOA) is a cornerstone of preclinical and clinical success. Genetic knockout (KO) studies have emerged as a powerful and precise tool in this endeavor. By selectively inactivating a gene encoding a putative drug target, these studies provide definitive evidence of on-target effects and illuminate the intricate signaling pathways involved.

This guide offers an objective comparison of genetic knockout strategies with alternative methods for MOA confirmation. It provides detailed experimental protocols for key assays and presents quantitative data from a case study involving the blockbuster drug class, PCSK9 inhibitors, to illustrate the power of this approach.

The Gold Standard: Genetic Knockout for Target Validation

Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, allow for the complete ablation of a specific gene. This "clean" genetic perturbation creates a powerful contrast to wild-type (WT) counterparts, enabling researchers to observe the direct consequences of the target's absence on cellular and physiological responses to a drug. This approach offers a high degree of certainty in attributing a drug's effects to its intended target.

While genetic knockout is a definitive method, other techniques can provide complementary evidence or serve as alternatives when generating knockout models is not feasible.

Table 1: Comparison of Methodologies for Mechanism of Action Confirmation

MethodologyPrincipleAdvantagesDisadvantages
Genetic Knockout (e.g., CRISPR-Cas9) Complete and permanent inactivation of a target gene at the DNA level.High specificity and definitive target validation. Allows for the study of long-term effects of target ablation.Time-consuming and resource-intensive to generate knockout models. Potential for off-target effects and developmental compensation.
RNA Interference (RNAi) Silencing of a target gene's expression at the mRNA level using siRNA or shRNA.Relatively rapid and cost-effective for transient knockdown. High-throughput screening is feasible.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects and transient nature of silencing.
Chemical Probes Use of small molecules with high affinity and selectivity for the target protein to modulate its function.Allows for temporal control of target inhibition. Can be used in a wide range of biological systems.Potential for off-target effects and polypharmacology. Requires well-characterized and highly selective probes.

Case Study: Confirming the Mechanism of Action of PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are a class of drugs that dramatically lower low-density lipoprotein (LDL) cholesterol, a key driver of cardiovascular disease. Genetic knockout studies were instrumental in validating PCSK9 as the therapeutic target.

Table 2: In Vivo Efficacy of PCSK9 Knockout in a Mouse Model of Hypercholesterolemia

GenotypePlasma LDL Cholesterol (mg/dL)Hepatic LDLR Protein Level
Wild-Type (WT) 96Baseline
PCSK9 Knockout (KO) 46[1]2-3 fold increase[2]

The data clearly demonstrates that the genetic ablation of PCSK9 leads to a significant reduction in plasma LDL cholesterol, which is accompanied by a marked increase in the hepatic LDL receptor (LDLR) protein levels. This provides strong evidence that PCSK9's primary role is to promote the degradation of the LDLR.

Experimental Protocols for Key Validation Assays

Here, we provide detailed methodologies for the key experiments used to validate the mechanism of action of PCSK9 inhibitors using a knockout mouse model.

In Vivo Efficacy Study in PCSK9 Knockout Mice

Objective: To determine the effect of a test compound on plasma LDL cholesterol levels in wild-type versus PCSK9 knockout mice.

Animal Model: Male C57BL/6J wild-type and PCSK9 knockout mice, 8-10 weeks of age.

Methodology:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Baseline Blood Collection: Collect baseline blood samples (approximately 50-100 µL) from the tail vein of each mouse after a 4-hour fast.

  • Drug Administration: Administer the test compound or vehicle control to the mice via the appropriate route (e.g., oral gavage, subcutaneous injection). Dosing volume and frequency will be determined by the pharmacokinetic properties of the compound.

  • Post-Dose Blood Collection: Collect blood samples at specified time points after drug administration (e.g., 4, 8, 24, and 48 hours).

  • Plasma Separation: Process the collected blood samples by centrifugation at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • LDL Cholesterol Measurement: Measure plasma LDL cholesterol levels using a commercially available enzymatic assay kit.[3][4][5]

Western Blot Analysis of Hepatic LDLR Protein Levels

Objective: To quantify the levels of LDL receptor protein in the liver tissue of wild-type and PCSK9 knockout mice following treatment.

Methodology:

  • Tissue Collection: At the end of the in vivo study, euthanize the mice and perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Protein Extraction: Homogenize a portion of the liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the LDLR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the LDLR signal to a loading control protein (e.g., β-actin or GAPDH).

Visualizing the Mechanism: Signaling Pathways and Workflows

To further clarify the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds LDL LDL LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling Recycling_Vesicle->LDLR

Caption: The signaling pathway of PCSK9-mediated LDLR degradation.

Experimental_Workflow start Start: Wild-Type & PCSK9 KO Mice drug_admin Drug/Vehicle Administration start->drug_admin blood_collection Serial Blood Collection drug_admin->blood_collection tissue_harvest Liver Tissue Harvest drug_admin->tissue_harvest ldl_measurement Plasma LDL-C Measurement blood_collection->ldl_measurement data_analysis Data Analysis & Comparison ldl_measurement->data_analysis western_blot Western Blot for LDLR tissue_harvest->western_blot western_blot->data_analysis conclusion Confirm Mechanism of Action data_analysis->conclusion

Caption: The experimental workflow for validating drug MOA using knockout mice.

By employing the rigorous and definitive approach of genetic knockout studies, researchers can build a robust data package to confirm a drug's mechanism of action, thereby de-risking drug development programs and accelerating the delivery of novel therapeutics to patients.

References

Comparative Analysis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial properties of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole against established antifungal and antibacterial agents. Due to a lack of publicly available, quantitative experimental data for this compound, this document leverages data from structurally similar nitroimidazole derivatives to provide a potential performance context. This information is juxtaposed with extensive data for the well-characterized drugs, clotrimazole and metronidazole, to offer a baseline for comparison.

Executive Summary

Comparative Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, research on analogous compounds provides insight into its potential activity. For instance, certain derivatives of 2-methyl-4-nitroimidazole have demonstrated significant antifungal activity, with some showing over 75% inhibition against various fungal strains. Similarly, various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have shown potent activity against Gram-positive bacteria, in some cases exceeding the efficacy of metronidazole against Helicobacter pylori.

For a clear benchmark, the following tables summarize the MIC values for clotrimazole and metronidazole against a range of clinically relevant microorganisms.

Table 1: Antifungal Susceptibility Data for Clotrimazole

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans<0.0156 - 80.0081
Candida glabrata0.125 - >8--
Candida krusei0.125--
Candida lusitaniae0.008--
Candida tropicalis0.008--

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data compiled from multiple sources, and ranges can vary based on testing methodology and specific strains.

Table 2: Antibacterial Susceptibility Data for Metronidazole

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Helicobacter pylori8 - 512256512
Anaerobic Gram-negative bacteria≤0.06 - >256--
Anaerobic Gram-positive bacteria≤0.06 - >256--

MIC values for metronidazole can vary significantly depending on the bacterial species and the presence of resistance mechanisms.

Experimental Protocols

To facilitate standardized evaluation and comparison, the following are detailed methodologies for determining antimicrobial susceptibility.

Antifungal Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antifungal agent.

  • Preparation of Antifungal Stock Solution: The test compound, such as this compound, is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Preparation of Agar Plates: A series of twofold dilutions of the antifungal stock solution are prepared in molten agar, such as Potato Dextrose Agar (PDA) or RPMI 1640 agar with 2% glucose. These are then poured into petri dishes and allowed to solidify. A control plate containing no antifungal agent is also prepared.

  • Inoculum Preparation: Fungal isolates are cultured on agar plates to obtain fresh colonies. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized fungal suspension.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 10-14 days for dermatophytes, 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus on the agar plate.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antibacterial agent.

  • Preparation of Antibacterial Stock Solution: The test compound is dissolved in an appropriate solvent to create a stock solution.

  • Preparation of Microtiter Plates: A series of twofold dilutions of the antibacterial stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth and bacteria) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth of bacteria.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_antifungal cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis A Prepare Antifungal Stock Solution B Prepare Serial Dilutions in Molten Agar A->B Dilute C Pour Agar Plates B->C Dispense E Inoculate Agar Plates C->E D Prepare Fungal Inoculum (0.5 McFarland) D->E Apply F Incubate Plates E->F Incubate G Determine MIC (Lowest Concentration with No Growth) F->G Observe

Antifungal Susceptibility Testing Workflow (Agar Dilution)

experimental_workflow_antibacterial cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis A Prepare Antibacterial Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B Dilute D Inoculate Wells B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D Add E Incubate Plate D->E Incubate F Determine MIC (Lowest Concentration with No Growth) E->F Read

Antibacterial Susceptibility Testing Workflow (Broth Microdilution)

azole_antifungal_pathway cluster_membrane Fungal Cell Membrane ergosterol Ergosterol (Essential for Membrane Integrity) lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate cyp51->ergosterol Catalyzes Conversion azole Azole Antifungal (e.g., Clotrimazole) azole->cyp51 Inhibits

Mechanism of Action for Azole Antifungal Agents

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole (CAS No. 73225-15-7), a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to its chemical structure, it should also be handled with the precautions applicable to nitroaromatic compounds, which are often toxic and can have environmental implications.[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully buttoned lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • It should be collected separately to avoid potentially hazardous reactions.

  • Waste Container Requirements:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.

    • The label should include the full chemical name: "this compound", the CAS number "73225-15-7", and the relevant hazard pictograms (e.g., irritant).

  • Collection of Waste:

    • Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, gloves, bench paper) into the designated waste container. Avoid generating dust.

    • Solutions: If in a solvent, collect the liquid waste in a separate, compatible, and labeled container. Do not pour down the drain.[3]

    • Empty Containers: "Empty" containers that held the chemical must also be treated as hazardous waste and disposed of according to institutional procedures.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Provide them with the full chemical name and any available hazard information. Final disposal will likely involve incineration at a licensed facility.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Start: Identify Waste (Solid, Liquid, Contaminated PPE) C Segregate Waste (Do not mix with others) A->C B Select Appropriate Waste Container (Labeled, Leak-proof) D Transfer Waste to Container (Avoid dust/spills) B->D C->B E Securely Seal Container D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Disposal (Incineration) G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.[1]

PropertyValue
CAS Number 73225-15-7
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.2 g/mol
Melting Point 138-139 °C
Boiling Point (Predicted) 396.5 ± 44.0 °C
Density (Predicted) 1.29 ± 0.1 g/cm³
pKa (Predicted) 6.17 ± 0.10

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

Personal protective equipment for handling 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact. The following information is a synthesis of available data for structurally similar nitroaromatic and imidazole compounds.

Hazard Identification and Personal Protective Equipment

While specific toxicological properties for this compound have not been thoroughly investigated, it is classified as harmful if swallowed[1]. Similar compounds, such as other nitroimidazoles and methylimidazoles, are known to cause skin and eye irritation or damage, and may have other systemic effects[2][3][4][5]. Therefore, a comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards[6][7].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation. Must be worn in conjunction with safety goggles[8].
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemical-resistant gloves should be worn. Gloves must be inspected before use and disposed of properly after handling the compound[1][4].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned[9]. A complete suit protecting against chemicals may be necessary depending on the scale of work[1][4].
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely, if working outside of a fume hood, or if ventilation is inadequate[1][3][6].

Operational and Disposal Plans

A systematic approach is crucial when working with this compound.

Experimental Protocols: Step-by-Step Handling Guide
  • Preparation and Engineering Controls :

    • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure[2][5].

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3][6].

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust[9].

    • Avoid the formation and accumulation of dust during handling[1][4][6].

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin, eyes, and clothing[1][4][6].

    • Do not eat, drink, or smoke in the laboratory when handling this chemical[2][7].

    • Wash hands thoroughly after handling the chemical, even if gloves were worn[1][6].

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[2][3][6].

    • Store away from incompatible materials such as strong oxidizing agents[5][7].

Spill Management Protocol
  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

  • Don PPE : Put on the appropriate PPE as outlined in Table 1, including respiratory protection.

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust[1][3][6].

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[9].

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste. This should be done through a licensed professional waste disposal company[1][2][4].

  • Incineration : An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][4].

  • Regulations : Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[7]. Do not let the product enter drains[1][4].

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decon Decontaminate Work Area handle_experiment->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_waste Segregate Hazardous Waste cleanup_wash->disp_waste disp_contact Contact Licensed Disposal Service disp_waste->disp_contact

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(4-nitrophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.